Genz-644282
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
topoisomerase I-targeting anticancer drug; structure in first source
Propiedades
IUPAC Name |
16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORCAMWLWRZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025941 | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529488-28-6 | |
| Record name | GENZ-644282 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENZ-644282 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Genz-644282: A Deep Dive into the Core Mechanism of a Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a non-camptothecin small molecule inhibitor of human topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Unlike traditional camptothecin-based inhibitors, which are characterized by an unstable α-hydroxylactone ring, this compound offers a distinct chemical scaffold with the potential for improved stability and a different spectrum of activity.[3][4] This technical guide elucidates the core mechanism of action of this compound, detailing its interaction with the TOP1-DNA complex, downstream cellular consequences, and its activity in the context of drug resistance.
Core Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex
The fundamental mechanism of this compound revolves around its ability to stabilize the transient TOP1-DNA cleavage complex (TOP1cc).[3][4] TOP1 functions by introducing a temporary single-strand break in the DNA backbone, allowing the DNA to uncoil and relieve superhelical tension. This process involves the formation of a covalent bond between a tyrosine residue in TOP1 (Tyr723) and the 3'-phosphate end of the nicked DNA strand.[1] Normally, this is a transient state, and TOP1 quickly re-ligates the DNA strand.
This compound and its active metabolites intercalate into the DNA at the site of the single-strand break and interact with both TOP1 and the DNA.[3] This ternary complex (this compound-TOP1-DNA) physically obstructs the re-ligation step, effectively "trapping" the TOP1 enzyme on the DNA.[3] The persistence of these trapped TOP1cc is a key feature of this compound's action and is more prolonged compared to the effects of camptothecin.[4]
Signaling Pathway of this compound Induced Cell Death
Caption: Signaling pathway of this compound leading to apoptosis.
Cellular Consequences of TOP1cc Stabilization
The stabilization of TOP1cc by this compound is particularly cytotoxic to cells undergoing DNA replication (S-phase).[5] When a replication fork collides with a trapped TOP1cc, the transient single-strand break is converted into a permanent and highly toxic double-strand break (DSB).[1][5] The accumulation of these DSBs triggers a cascade of cellular responses:
-
DNA Damage Response (DDR): The presence of DSBs activates the DDR pathway, a primary marker of which is the phosphorylation of the histone variant H2AX to form γH2AX.[4] Treatment with this compound leads to a concentration-dependent and persistent increase in γH2AX formation.[4]
-
Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[5]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.
Activity Against Camptothecin-Resistant Cancers
A significant aspect of this compound's mechanism is its ability to overcome certain forms of resistance to camptothecin. Point mutations in the TOP1 gene can alter the binding site for camptothecins, reducing their efficacy. This compound has demonstrated effectiveness against TOP1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[1] However, it does exhibit cross-resistance in cell lines with the R364H mutation in TOP1.[3] This suggests that while their binding sites may overlap, the specific molecular interactions of this compound with the TOP1-DNA complex differ from those of camptothecins.
Quantitative Data Summary
| Parameter | Drug | Cell Line | Result | Reference |
| TOP1cc Trapping | This compound | HCT116 | More potent than camptothecin and topotecan at the same concentration | [3] |
| Genz-649974 (metabolite) | In vitro | Active in trapping TOP1cc | [3] | |
| Genz-649975 (metabolite) | In vitro | Active in trapping TOP1cc | [3] | |
| Genz-649978 (metabolite) | In vitro | Less potent than other metabolites in trapping TOP1cc | [3] | |
| Cytotoxicity | This compound | Camptothecin-resistant cells (N722S mutation) | Effective | [1] |
| This compound | Camptothecin-resistant cells (N722A mutation) | Effective | [1] | |
| This compound | Camptothecin-resistant cells (R364H mutation) | Cross-resistant | [3] | |
| DNA Damage | This compound | HCT116 | Concentration-dependent and persistent γH2AX formation | [4] |
| This compound | HCT116 | >50% of cell population showed γH2AX formation after 24h exposure | [4] |
Key Experimental Protocols
In Vitro TOP1 Cleavage Assay (ICE Assay)
This assay is used to measure the formation of TOP1-DNA cleavage complexes.
Methodology:
-
Reaction Setup: A supercoiled DNA substrate (e.g., plasmid DNA) is incubated with purified human TOP1 enzyme in a reaction buffer.
-
Drug Addition: this compound, its metabolites, or a control compound (like camptothecin) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for TOP1 activity and trapping of the cleavage complex.
-
Complex Trapping: The reaction is stopped by the addition of a detergent (e.g., SDS) which denatures the TOP1 enzyme, leaving it covalently bound to the DNA if it was in the cleaved state.
-
DNA Nicking: The non-covalently bound DNA strand is nicked with a restriction enzyme.
-
Electrophoresis: The DNA is then subjected to agarose gel electrophoresis. The presence of the trapped TOP1cc results in a slower migrating band compared to the linear DNA produced from the non-trapped complexes.
-
Detection: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide) and quantified.
Experimental Workflow for ICE Assay
Caption: Workflow for the In Vitro Enzyme (ICE) Assay.
Cellular γH2AX Formation Assay
This assay quantifies the level of DNA double-strand breaks in cells.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116) are cultured and then treated with various concentrations of this compound or a vehicle control for specific time periods.
-
Cell Fixation and Permeabilization: After treatment, cells are harvested, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.
-
Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Flow Cytometry or Microscopy: The fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of γH2AX-positive cells and the mean fluorescence intensity are quantified. Alternatively, cells can be imaged using fluorescence microscopy to visualize the formation of γH2AX foci at the sites of DNA damage.
-
Data Analysis: The data is analyzed to determine the dose- and time-dependent effects of this compound on the induction of DNA damage.
Conclusion
This compound represents a promising non-camptothecin TOP1 inhibitor with a distinct pharmacological profile. Its core mechanism of action is the potent and persistent trapping of the TOP1-DNA cleavage complex, leading to the formation of lethal double-strand breaks during DNA replication. This, in turn, activates the DNA damage response, causes cell cycle arrest, and ultimately induces apoptosis. The ability of this compound to overcome certain camptothecin resistance mutations highlights its potential as a valuable therapeutic agent in oncology. Further research into its unique interactions with the TOP1-DNA complex will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Genz-644282: A Technical Overview of a Novel Non-Camptothecin Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, synthetic, non-camptothecin small molecule inhibitor of human DNA topoisomerase I (Top1), a critical enzyme involved in managing DNA topology during replication, transcription, and chromatin remodeling.[1][2] Its chemical name is 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][3][4]naphthyridin-6-one.[3][5] Developed as a potential antineoplastic agent, this compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and has shown significant antitumor efficacy in preclinical xenograft models.[3][6] Notably, it has exhibited activity against cancer cell lines resistant to camptothecin-based therapies, suggesting a potential to overcome certain mechanisms of drug resistance.[1][7] Based on its promising preclinical profile, this compound has advanced into Phase 1 clinical trials.[3][5]
Mechanism of Action
The primary molecular target of this compound is Top1.[2] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme nicks one strand of the DNA backbone by forming a reversible covalent bond between a tyrosine residue in its active site and the 3'-phosphate of the broken DNA strand.[1] This allows the free 5'-end to rotate around the intact strand, followed by religation of the nick.[8]
This compound exerts its cytotoxic effect by trapping the Top1-DNA cleavage complex (Top1cc).[1][7] By binding to this complex, the drug prevents the religation of the single-strand break.[8] The stabilization of this ternary complex (Top1-DNA-Genz-644282) leads to the accumulation of protein-linked DNA breaks.[7][9] When the cellular DNA replication machinery encounters these stalled cleavage complexes, the collision results in the conversion of single-strand breaks into highly cytotoxic DNA double-strand breaks (DSBs).[4][8] The formation of these DSBs triggers a DNA damage response, including the phosphorylation of histone H2AX (γH2AX), and ultimately leads to cell cycle arrest and apoptosis.[1][6]
Unlike camptothecin derivatives, which are known to be substrates for drug efflux pumps like ABCG2 (BCRP) and ABCB1 (MDR-1), this compound appears to be less susceptible to these resistance mechanisms.[1][7] Furthermore, this compound and its active metabolites are stable at physiological pH, overcoming a key limitation of camptothecins which undergo hydrolysis of their active lactone ring.[1]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.
| Cell Line | Histology | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 2.7 (TGD) | [6] |
| HT-29 | Colon Carcinoma | 2.7 (TGD) | [6] |
| HCT-15 | Colon Carcinoma | 2.0 (TGD) | [6] |
| DLD-1 | Colon Carcinoma | 1.0 (TGD) | [6] |
| 786-O | Renal Cell Carcinoma | 1.7 (TGD) | [6] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.7 (TGD) | [6] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.7 (TGD) | [6] |
| LOX-IMVI | Melanoma | 2.0 (TGD) | [6] |
| PPTP Cell Lines (Mean) | Pediatric Preclinical Testing Program | 1.2 | [6] |
TGD refers to Tumor Growth Delay in xenograft models at the specified dose (mg/kg, i.v.). The table presents data from various sources and methodologies, direct comparison should be made with caution.
In Vivo Antitumor Efficacy
This compound has shown significant antitumor activity in various human tumor xenograft models in mice.[3][5]
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, i.v.) | Outcome | Reference |
| HCT-116 | Colon Carcinoma | 2.7 | 34 days Tumor Growth Delay | [6] |
| HT-29 | Colon Carcinoma | 2.7 | 27 days Tumor Growth Delay | [6] |
| HCT-15 | Colon Carcinoma | 2.0 | 33 days Tumor Growth Delay | [6] |
| DLD-1 | Colon Carcinoma | 1.0 | 14 days Tumor Growth Delay | [6] |
| 786-O | Renal Cell Carcinoma | 1.7 | 23 days Tumor Growth Delay | [6] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.7 | 27 days Tumor Growth Delay | [6] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.7 | 33 days Tumor Growth Delay | [6] |
| LOX-IMVI | Melanoma | 2.0 | 28 days Tumor Growth Delay | [6] |
At the maximum tolerated dose (MTD) of 4 mg/kg, this compound resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[6]
Experimental Protocols
Colony-Forming Unit, Granulocyte-Macrophage (CFU-GM) Assay
This assay is used to assess the toxicity of a compound on hematopoietic progenitor cells.
Methodology:
-
Cell Isolation: Bone marrow cells are isolated from either mice or obtained from human donors.[10]
-
Cell Culture: The cells are cultured in a semi-solid methylcellulose-based medium (MethoCult) supplemented with a cocktail of cytokines (e.g., stem cell factor, interleukins 3 and 6) to promote the growth of granulocyte-macrophage colonies.[10]
-
Drug Treatment: The cells are exposed to a range of concentrations of this compound.
-
Incubation: The cultures are incubated for a period of 7 to 14 days to allow for colony formation.
-
Colony Counting: The number of colonies, each arising from a single progenitor cell, is counted.
-
Data Analysis: The concentration of the drug that inhibits colony formation by 50% (IC50) is determined.
Human Tumor Xenograft Studies
These studies evaluate the in vivo antitumor efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Molecular and Cellular Pharmacology of the Novel Noncamptothecin Topoisomerase I Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Genz-644282: A Technical Overview of its Antitumor Properties
Introduction
Genz-644282, with the chemical name 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a novel, non-camptothecin inhibitor of topoisomerase I (Top1) that has demonstrated significant potential as an antitumor agent.[1][3] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure that overcomes some of the limitations associated with older drugs, such as metabolic instability and drug resistance.[4] This document provides a comprehensive technical guide on the antitumor properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Based on its promising preclinical activity and safety profile, this compound has advanced into Phase I clinical trials.[1][3][5]
Mechanism of Action
This compound exerts its anticancer effects by targeting DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoils during replication and transcription.[4] The drug acts as a Top1 "poison," trapping the enzyme-DNA covalent complex, known as the cleavable complex.[4] This stabilization prevents the re-ligation of the single-strand DNA break created by Top1.[4] When a replication fork collides with this trapped complex, it leads to the formation of a DNA double-strand break (DSB).[5][6] The accumulation of these DSBs triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5][6]
Notably, the metabolites of this compound (Genz-649974, Genz-649975, and Genz-649978) are also active and effectively trap the Top1-DNA cleavage complex.[4] Furthermore, this compound induces the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, which can serve as a pharmacodynamic biomarker to monitor the drug's efficacy.[4] Studies have shown that this compound can overcome resistance mechanisms affecting camptothecins, showing efficacy in cell lines with Top1 mutations that are resistant to camptothecin.[4][5]
Quantitative Data Summary
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. In a 72-hour exposure assay, IC50 values ranged from 1.8 nM to 1.8 µM.[2] The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 1.2 nM (range 0.2–21.9 nM) across its in vitro panel.[7][8][9]
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC90 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 0.5 - 0.65 | 1.8 - 2.0 | [10] |
| HT-29 | Colon Carcinoma | - | - | [1] |
| NCI-H460 | NSCLC | 0.5 - 0.65 | 1.8 - 2.0 | [10] |
| MDA-MB-231 | Breast Carcinoma | - | - | [1] |
| RPMI-8226 | Multiple Myeloma | - | - | [1] |
| KB3-1 | Cervical Carcinoma | - | - | [1] |
| Median (PPTP Panel) | Various Pediatric Cancers | 1.2 | - | [7][8][9] |
Note: A comprehensive list of IC50 and IC90 values for 29 human tumor cell lines can be found in the supplemental data of the study by Kurtzberg et al., 2011.[11]
In Vivo Antitumor Efficacy
This compound has shown superior or equal antitumor activity compared to standard-of-care chemotherapeutic agents in various human tumor xenograft models.[1][3]
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) & Schedule | Comparator Drug & Dose (mg/kg) | Tumor Growth Delay (TGD) - this compound (days) | Tumor Growth Delay (TGD) - Comparator (days) | Reference |
| HCT-116 | Colon Carcinoma | 2.7 (IV, alternate days) | Irinotecan (60) | 34 | 14 | [1] |
| LOX-IMVI | Melanoma | 2.0 (IV, alternate days) | Dacarbazine (90) | 28 | 14 | [1] |
| 786-O | Renal Cell Carcinoma | 1.7 (IV, alternate days) | Irinotecan (60) | 23 | 16 | [1] |
| NCI-H460 | NSCLC | - | Docetaxel | Greater or equal efficacy | - | [1] |
| Various | Pediatric Tumors | 4.0 (IP, 3x/week for 2 weeks) | Topotecan | Maintained Complete Response in 6/6 models | - | [7][8][9] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a common method to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating: Plate human tumor cells (e.g., MIA PaCa-2, MEL624, NCI-H1299) in 96-well tissue culture plates at a density of 4 x 10³ cells per well in 100 µL of RPMI medium supplemented with 5% Fetal Bovine Serum (FBS).[1][2][11]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Drug Treatment: Add this compound at various concentrations (typically ranging from 0.1 nM to 10 µM) to the wells in triplicate.[1][2]
-
Incubation with Drug: Incubate the plates for 72 hours under the same conditions.[1][2]
-
Viability Assessment: After the incubation period, assess cell viability using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[1][2][11]
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence data to growth fraction by comparing it to untreated control cells. Determine IC50 and IC90 values from the resulting dose-response curves.[1][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Genz-644282 molecular structure and properties
An In-depth Technical Guide to Genz-644282
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, a novel non-camptothecin topoisomerase I (Top1) inhibitor with potential antineoplastic activity.
Core Molecular Attributes
This compound, with the chemical formula C22H21N3O5, is identified as 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one.[3][4][5] It emerged from an extensive structure-activity relationship study of the dibenzo[c,h][1][2]naphthyridin-6-one family, designed to identify compounds with potent Top1-targeting capabilities and suitable pharmaceutical properties.[3] Unlike camptothecin derivatives, this compound does not possess the unstable α-hydroxylactone E-ring, which may offer advantages in terms of stability under physiological conditions.[2][6]
| Property | Value |
| Molecular Formula | C22H21N3O5 |
| CAS Number | 529488-28-6 |
| Chemical Name | 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one |
Mechanism of Action: Topoisomerase I Inhibition
This compound functions as a potent inhibitor of Topoisomerase I, a critical enzyme responsible for relaxing DNA supercoils during replication and transcription.[6][7][8] The mechanism involves the stabilization of the Top1-DNA cleavage complex.[2][8]
-
Binding: this compound binds to the complex formed by Top1 and DNA.[7] The arginine residue 364 in Top1 has been identified as playing a crucial role in this binding.[6]
-
Trapping the Cleavage Complex: By binding to this complex, the inhibitor traps the enzyme in a state where it has cleaved one of the DNA strands but is unable to re-ligate it.[8] This trapped Top1-DNA covalent complex acts as a roadblock.
-
Induction of DNA Damage: When the DNA replication fork collides with this stabilized complex, it leads to the formation of DNA double-strand breaks (DSBs).[6][9]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, including the phosphorylation of H2AX to form γH2AX foci, a marker of DNA double-strand breaks.[1][2][10] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[9]
Caption: Mechanism of action of this compound.
Pharmacological Properties and Efficacy
This compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and significant antitumor efficacy in preclinical xenograft models.
In Vitro Cytotoxicity
This compound shows potent activity against 29 human tumor cell lines with IC50 values ranging from 1.8 nM to 1.8 μM.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | Data not specified in provided context |
| HT-29 | Colon Carcinoma | Data not specified in provided context |
| HCT-15 | Colon Carcinoma | Data not specified in provided context |
| DLD-1 | Colon Carcinoma | Data not specified in provided context |
| LOX-IMVI | Melanoma | Data not specified in provided context |
| 786-O | Renal Cell Carcinoma | Data not specified in provided context |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Data not specified in provided context |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | Data not specified in provided context |
| (Note: Specific IC50 values for each cell line were mentioned as being in a supplemental table in the source material, which is not available here. The range is from 1.8 nM to 1.8 μM.)[1] |
In Vivo Antitumor Activity
This compound, administered intravenously, has shown significant tumor growth delay (TGD) and objective regressions in various human tumor xenograft models in mice.[1]
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, i.v.) | Outcome (Tumor Growth Delay) | Comparator Drug and Outcome |
| HCT-116 | Colon | 2.7 | 34 days | Irinotecan (60 mg/kg): TGD of 16 days[3] |
| HT-29 | Colon | 2.7 | 27 days | Not specified |
| HCT-15 | Colon | 2.0 | 33 days | Not specified |
| DLD-1 | Colon | 1.0 | 14 days | Not specified |
| LOX-IMVI | Melanoma | 2.0 | 28 days | Dacarbazine (90 mg/kg): Less effective[3] |
| 786-O | Renal | 1.7 | 23 days | Irinotecan (60 mg/kg): TGD of 16 days[3] |
| NCI-H460 | NSCLC | 2.7 | Not specified | Docetaxel: Less or equally effective[3] |
| NCI-H1299 | NSCLC | 1.7 | 33 days | Not specified |
At its maximum tolerated dose (4 mg/kg), this compound resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[1]
Activity in Camptothecin-Resistant Models
A key advantage of this compound is its efficacy against cell lines resistant to camptothecins. It has been shown to be effective against Top1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[6] However, it does display cross-resistance in cell lines with the R364H Top1 mutation.[8][10]
| Cell Line | Resistance Mechanism | This compound Activity |
| TOP1 N722S/A mutants | Top1 mutation | Effective, overcomes resistance[6] |
| DU145RC0.1 | Top1 R364H mutation | Partial cross-resistance[2][8] |
| CEM/C2 | Not specified | Partial cross-resistance[2][8] |
| KB31/KBV1 | P-glycoprotein (ABCB1) overexpression | Limited cross-resistance[2] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Human tumor cells are plated at a density of 4 x 10³ cells/well in 96-well plates containing RPMI medium supplemented with 5% FBS.[1]
-
Compound Addition: After overnight incubation at 37°C and 5% CO₂, this compound is added at 12 different concentrations (ranging from 0.1 nM to 10 µM), with each concentration tested in triplicate.[1]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
Data Analysis: Luminescence is measured with a plate reader, and the data is used to calculate IC50 values.[1]
Human Tumor Xenograft Studies in Mice
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Nu/nu mice are subcutaneously implanted with a 4 mm³ tumor fragment from a human cancer cell line.[1]
-
Treatment Initiation: Treatments begin when the tumors reach an average volume of 200 mm³.[1]
-
Compound Formulation: this compound is freshly prepared in M/6 lactate for injection.[1]
-
Administration: this compound is administered intravenously (i.v.) at specified doses (e.g., 1, 1.7, 2, 2.7, or 4 mg/kg) on a schedule, typically on alternate days, three times per week for two weeks.[1]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
-
Endpoint: The primary endpoint is tumor growth delay (TGD), defined as the difference in time for the tumors in the treated group to reach a predetermined size compared to the control group.
Caption: Workflow for human tumor xenograft studies.
Conclusion
This compound is a promising, novel non-camptothecin topoisomerase I inhibitor. Its potent cytotoxic and in vivo antitumor activities, coupled with its efficacy in certain camptothecin-resistant models, underscore its potential as a valuable candidate for cancer therapy. The compound's distinct chemical structure and mechanism of action may help overcome some of the clinical limitations associated with traditional camptothecin-based drugs.[8][10] Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and cellular pharmacology of the novel non-camptothecin topoisomerase I inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Genz-644282 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated potent anti-cancer activity in a range of preclinical models. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially translate this promising therapeutic agent.
Introduction
Topoisomerase I is a well-validated target in oncology, with clinically approved drugs such as topotecan and irinotecan demonstrating the therapeutic benefit of inhibiting this enzyme.[1] These camptothecin derivatives, however, are associated with limitations including chemical instability and the development of drug resistance.[2] this compound emerged as a promising alternative from a series of norindenoisoquinoline compounds, designed to overcome these limitations.[2] This guide delves into the preclinical evidence supporting the validation of Top1 as the target of this compound and its therapeutic potential in cancer.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by poisoning Topoisomerase I. The canonical function of Top1 is to relax DNA supercoiling during replication and transcription by introducing transient single-strand breaks. This compound binds to the covalent binary complex formed between Top1 and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[2] This ternary "cleavage complex" is a lethal lesion for the cell. When a replication fork collides with this stabilized complex, the single-strand break is converted into a double-strand break, a highly cytotoxic event that triggers downstream DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[3] this compound has been shown to be more potent at trapping these Top1-DNA covalent cleavage complexes compared to camptothecin and topotecan.[2][3]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad panel of human cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 1.2 nM, with a range of 0.2 to 21.9 nM.[4][5] Notably, this compound retains activity in camptothecin-resistant cell lines, suggesting its potential to overcome certain mechanisms of drug resistance.[2] It appears to be a substrate for the ABCG2 transporter but less so for the ABCB1 (MDR-1) pump.[2]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1][2] |
| HT-29 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |
| HCT-15 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |
| DLD-1 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent activity shown | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent activity shown | [1] |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but potent activity shown | [1] |
| LOX-IMVI | Melanoma | Not explicitly stated, but potent activity shown | [1] |
| PPTP Panel (Median) | Various Pediatric Cancers | 1.2 | [4][5] |
Note: While specific IC50 values for every cell line are not always provided in the referenced literature, the consistent reporting of potent activity in the low nanomolar range is a key finding.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in several human tumor xenograft models, where it has shown superior or equal efficacy compared to standard-of-care agents.[1]
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Comparator Drug (Dose mg/kg) | Tumor Growth Delay (TGD) - this compound (days) | Tumor Growth Delay (TGD) - Comparator (days) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.7 | Docetaxel (20) | 27 | 21 | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1.7 | Docetaxel (20) | 33 | 15 | [1] |
| LOX-IMVI | Melanoma | 2 | Dacarbazine (90) | 28 | 14 | [1] |
| 786-O | Renal Cell Carcinoma | Not specified | Irinotecan | Greater than Irinotecan | Not specified | [1] |
| HCT-15 | Colon Carcinoma | 2 | Irinotecan (60) | 33 | 27 | [1] |
| DLD-1 | Colon Carcinoma | 1 | Irinotecan (60) | 14 | 11 | [1] |
At its maximum tolerated dose (MTD) of 4 mg/kg in pediatric preclinical models, this compound induced maintained complete responses in 6 out of 6 evaluable solid tumor models.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., 72-hour exposure)
This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[1]
-
Cell Plating: Seed human tumor cell lines in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the drug-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Complex of Enzyme (ICE) Assay
This assay is designed to detect the formation of covalent Top1-DNA complexes in cells treated with Top1 inhibitors.[2][3]
-
Cell Treatment: Treat cultured cancer cells (e.g., HCT116) with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells directly in the culture dish with a lysis solution containing a detergent (e.g., Sarkosyl).
-
DNA-Protein Separation: Layer the cell lysate onto a cesium chloride (CsCl) step gradient and subject it to ultracentrifugation. This process separates the dense DNA (and any covalently bound proteins) from the free proteins.
-
DNA Isolation: Carefully collect the DNA-containing fraction from the gradient.
-
Slot Blotting: Apply the DNA samples to a nitrocellulose or PVDF membrane using a slot blot apparatus.
-
Immunodetection: Block the membrane and then probe it with a primary antibody specific for Topoisomerase I. Following washing steps, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the amount of Top1 covalently bound to DNA.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify the formation of DNA double-strand breaks.[3]
-
Cell Culture and Treatment: Grow cells (e.g., HCT116 or MCF7) on coverslips and treat with this compound for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Human Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[1]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) or via another appropriate route according to a specific dosing schedule (e.g., 2 mg/kg, i.v., three times a week for two weeks). The control group should receive the vehicle.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Delay (TGD), defined as the difference in the time it takes for the tumors in the treated versus the control group to reach a specific volume. Other endpoints can include tumor regression and survival.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
Target Validation Logic
The validation of Top1 as the primary target of this compound in cancer cells is based on a logical progression of evidence.
References
- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Genz-644282: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1) that has demonstrated significant potential as an antineoplastic agent in preclinical studies.[1] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure that may overcome some of the limitations associated with older drugs in this class.[2] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting and inhibiting DNA topoisomerase I.[1] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] this compound stabilizes the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the DNA strand.[4] The collision of the replication fork with this stabilized complex leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4]
Notably, this compound has shown efficacy against cancer cell lines resistant to camptothecin, suggesting a distinct interaction with the Top1-DNA complex.[4][5] Studies have indicated that arginine residue 364 in Top1 is crucial for the binding of this compound.[4] Furthermore, the drug and its metabolites can induce Top1 cleavage at both similar and unique genomic positions compared to camptothecin.[2]
References
- 1. Facebook [cancer.gov]
- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Genz-644282: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated significant potential as an anti-cancer agent in preclinical studies.[1][2] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure, [8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][3][4]naphthyridin-6-one], which confers several advantageous properties, including activity against camptothecin-resistant cell lines and a potentially improved therapeutic index.[1][5][6] This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoils during replication and transcription.[7][8] The key steps in its mechanism of action are:
-
Enzyme Binding and Complex Formation: this compound binds to the Top1-DNA complex, stabilizing the transient single-strand breaks created by the enzyme.[8][9] This prevents the re-ligation of the DNA strand.
-
Induction of DNA Damage: The stabilized Top1-DNA cleavage complexes (Top1cc) are converted into cytotoxic DNA double-strand breaks (DSBs) upon collision with the replication fork during the S-phase of the cell cycle.[5][8]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[8]
A significant advantage of this compound is its ability to overcome resistance mechanisms that affect camptothecins. It is not a substrate for the multidrug resistance protein 1 (MDR1) or the breast cancer resistance protein (BCRP) efflux pumps.[3] Furthermore, it has shown efficacy against cancer cells with mutations in Top1 (e.g., N722S) that confer resistance to camptothecin.[5]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical activity of this compound across various cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Median | Various | 1.2 |
| Range | Various | 0.2 - 21.9 |
Data from the Pediatric Preclinical Testing Program (PPTP) in vitro panel.[4][10]
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| HCT-116 | Colon Carcinoma | This compound (1.36 mg/kg or 2.7 mg/kg) | Superior antitumor activity compared to irinotecan (60 mg/kg).[3] |
| DLD-1 | Colon Carcinoma | This compound (1 mg/kg) | Superior antitumor activity compared to irinotecan (60 mg/kg).[3] |
| 786-O | Renal Cell Carcinoma | This compound (1.7 mg/kg) | Greater tumor growth delay (TGD) of 23 days vs. 16 days for irinotecan (60 mg/kg).[2] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | This compound (1.36 mg/kg) | Greater or equal antitumor efficacy compared to docetaxel.[2] |
| LOX-IMVI | Melanoma | This compound | Greater antitumor efficacy than dacarbazine.[2] |
| PPTP Solid Tumor Models (6 models) | Various Pediatric Cancers | This compound (4 mg/kg, MTD) | Maintained Complete Responses (MCR) in 6/6 evaluable models.[4][10] |
| PPTP Topotecan-Insensitive Models (3 models) | Various Pediatric Cancers | This compound (2 mg/kg) | Complete Response (CR) or MCR in 3/3 models.[4][10] |
MTD: Maximum Tolerated Dose
Experimental Protocols
Below are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on published studies.
In Vitro Cytotoxicity Assays
-
72-Hour Growth Inhibition Assay:
-
Cell Lines: A panel of 29 human tumor cell lines representing various histological types and potential resistance mechanisms were used.[1][2]
-
Drug Exposure: Cells were exposed to this compound over a concentration range of 0.1 nM to 1 µM for 72 hours.[4][10]
-
Endpoint: Cell viability was assessed to determine the concentration of the drug that inhibits cell growth by 50% (IC50) and 90% (IC90).[3]
-
-
Colony Formation Assay:
-
Cell Lines: Eight human tumor cell lines, including HCT-116 and HT-29 (colon), NCI-H460 (NSCLC), MDA-MB-231 (breast), RMPI-8226 (multiple myeloma), and KB3-1, KBV-1, KBH5.0 (cervical), were tested.[1][3]
-
Method: Cells were seeded at low density and treated with various concentrations of this compound. After a specified period, colonies were stained and counted to assess the drug's effect on clonogenic survival.[1][2]
-
In Vivo Xenograft Studies
-
Animal Model: Nude/nude (nu/nu) mice were used for the subcutaneous implantation of human tumor xenografts.[2]
-
Tumor Implantation: A 4-mm³ tumor fragment was implanted subcutaneously.[2]
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 200 mm³.[2]
-
Drug Administration: this compound was administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules. For example, a common schedule was three times per week for two weeks, repeated at day 21.[3][4][10]
-
Control Groups: Control groups received the vehicle used to dissolve the drug.[3]
-
Endpoints: Antitumor efficacy was evaluated by measuring tumor growth delay, tumor growth inhibition, and objective responses such as partial, complete, or maintained complete responses.[2][4][10]
Mechanism of Action Studies
-
Top1-DNA Cleavage Complex (Top1cc) Assay (ICE Assay):
-
Purpose: To measure the ability of this compound to trap Top1cc.
-
Method: Human colon cancer HCT116 cells were treated with this compound, camptothecin, or topotecan. The amount of Top1 covalently bound to DNA was then quantified using an immunocomplex of enzyme (ICE) assay.[7]
-
-
γH2AX Immunofluorescence:
-
Purpose: To detect DNA double-strand breaks as a marker of DNA damage.
-
Method: Human colon cancer HCT116 and breast cancer MCF7 cells were treated with this compound. Cells were then fixed and stained with an antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Foci formation was visualized by immunofluorescence microscopy.[7]
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent non-camptothecin topoisomerase I inhibitor with a compelling preclinical profile. Its broad-spectrum anti-cancer activity, including efficacy in drug-resistant models, highlights its potential as a valuable therapeutic agent.[1][6] The data presented in this guide underscore the rationale for its continued investigation in clinical settings. A Phase 1 clinical trial has been completed, and further studies are warranted to fully elucidate its clinical utility.[2][3] Researchers investigating novel cancer therapeutics should consider this compound as a promising compound for further exploration, both as a single agent and in combination with other therapies.
References
- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Genz-644282: A Novel Non-Camptothecin Topoisomerase I Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Genz-644282 is a novel, synthetic, non-camptothecin small molecule that potently inhibits topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2][3] Unlike traditional camptothecin-based inhibitors, which suffer from limitations such as lactone ring instability and susceptibility to drug resistance mechanisms, this compound presents a distinct chemical scaffold—8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][4]naphthyridin-6-one—that overcomes some of these challenges.[5][6][7] Preclinical data demonstrate its high cytotoxic potency across a wide range of human tumor cell lines, including those resistant to camptothecins, and significant antitumor activity in various xenograft models.[5][8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its antineoplastic activity by targeting the nuclear enzyme DNA topoisomerase I (Top1).[2][3] Top1 alleviates torsional stress in DNA by inducing transient single-strand breaks.[6][10] this compound binds to the covalent binary complex formed between Top1 and DNA, stabilizing this "cleavage complex" (Top1cc).[6][7] The persistence of these complexes disrupts the normal progression of DNA replication forks.[10] When a replication fork collides with a this compound-stabilized Top1cc, the transient single-strand break is converted into a permanent, cytotoxic DNA double-strand break (DSB).[1][10] This induction of DSBs, a severe form of DNA damage, triggers cell cycle arrest and activates apoptotic cell death pathways.[1][7]
A key feature of this compound is its ability to induce persistent Top1cc and DSBs. Studies show that the DNA damage marker γH2AX is rapidly formed and persists for an extended period even after the drug is removed from the culture medium.[6][9][11] Furthermore, the active metabolites of this compound are also potent Top1 inhibitors, contributing to its sustained cellular activity.[6]
Novelty and Advantages Over Camptothecins
This compound was developed to overcome the known limitations of camptothecin-derived Top1 inhibitors like topotecan and irinotecan. Its novelty stems from several key properties:
-
Chemical Stability: As a non-camptothecin, it lacks the chemically unstable α-hydroxylactone E-ring characteristic of camptothecins, which is prone to hydrolysis and inactivation at physiological pH.[6][9]
-
Activity Against Resistant Cells: this compound demonstrates efficacy against certain camptothecin-resistant cancer cells. It is particularly effective against cells with the N722S mutation in TOP1, a known mechanism of camptothecin resistance.[1][7]
-
Reduced Efflux: Unlike many camptothecins, this compound shows limited susceptibility to being exported from the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), a common cause of multidrug resistance.[9][12]
-
Distinct Binding Mode: The binding of this compound to the Top1-DNA complex involves different key residues compared to camptothecin. For instance, arginine residue 364 in Top1 is crucial for this compound binding, whereas mutations at this site confer high resistance to camptothecins.[1][6]
Quantitative Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), it exhibited a median IC₅₀ of 1.2 nM, with a range of 0.2 to 21.9 nM.[8][13] It is consistently more potent than camptothecin derivatives topotecan and SN-38 (the active metabolite of irinotecan) in both colony-forming and proliferation assays.[5][14]
| Cell Line Panel / Type | Assay Type | IC₅₀ / IC₉₀ (Concentration) | Reference |
| PPTP Panel (Various) | 96-hour exposure (DIMSCAN) | Median IC₅₀: 1.2 nM (Range: 0.2-21.9 nM) | [8][13] |
| HCT-116, HT-29, NCI-H460 | 72-hour exposure | IC₅₀: 0.5 - 0.65 nM; IC₉₀: 1.8 - 2.0 nM | [15] |
| 29 Human Tumor Lines | 72-hour exposure | IC₅₀ Range: 1.8 nM - 1.8 µM | [16] |
| Human Bone Marrow CFU-GM | Colony Formation | More potent than topotecan and SN-38 | [5][17] |
| 8 Human Tumor Lines | Colony Formation | More potent than topotecan and SN-38 | [5][17] |
Table 1: Summary of in vitro activity of this compound.
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenografts in immunodeficient mice have confirmed the potent antitumor activity of this compound. The compound is highly active within a narrow, well-tolerated dose range of 2-4 mg/kg.[8][13] At its maximum tolerated dose (MTD) of 4 mg/kg (administered intraperitoneally, 3 times per week for 2 weeks), this compound induced maintained complete responses (MCR) in all six evaluable solid tumor models tested by the PPTP.[8][13] It has also shown superior or equivalent efficacy compared to standard-of-care agents in various cancer models.[5][17]
| Tumor Model (Xenograft) | Comparator Drug | This compound Dose & Schedule | Outcome | Reference |
| HCT-116 (Colon) | Irinotecan | 2.7 mg/kg, IV | 34-day Tumor Growth Delay (TGD) | [16] |
| HT-29 (Colon) | Irinotecan | 2.7 mg/kg, IV | 27-day TGD | [16] |
| LOX-IMVI (Melanoma) | Dacarbazine | 2.0 mg/kg, IV | 28-day TGD; Superior to Dacarbazine | [5][16] |
| NCI-H460 (NSCLC) | Docetaxel | 2.7 mg/kg, IV | 27-day TGD; Superior to Docetaxel | [5][16] |
| 786-O (Renal) | Irinotecan | 1.7 mg/kg, IV | 23-day TGD; Superior to Irinotecan | [5][16] |
| PPTP Solid Tumors (6 models) | N/A | 4.0 mg/kg, IP | Maintained Complete Response in 6/6 models | [8][13] |
Table 2: Summary of in vivo antitumor activity of this compound in human tumor xenograft models.
Pharmacokinetics
Pharmacokinetic studies in mice revealed a large volume of distribution and low-to-moderate clearance.[15]
| Species | Route | Dose | t₁/₂ (Half-life) | Reference |
| Mouse | IV | 2.0 mg/kg | 5.1 hours | [15] |
| Mouse | IP | Not Specified | 10.4 hours | [15] |
| Mouse | PO | Not Specified | 3.6 hours | [15] |
Table 3: Pharmacokinetic parameters of this compound in mice.
Experimental Protocols
In Vitro Cytotoxicity Assay (DIMSCAN Method)
This protocol was utilized by the Pediatric Preclinical Testing Program to determine IC₅₀ values.[8]
-
Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.
-
Drug Exposure: this compound is added in a range of concentrations (e.g., 0.1 nM to 1 µM) and cells are incubated for a 96-hour period under standard aerobic conditions.
-
Viability Staining: At the end of the incubation, the supernatant is removed, and viable cells are quantified using the DIMSCAN system, a fluorescence-based digital imaging microscope that measures fluorescein diacetate (FDA) conversion.
-
Data Analysis: The viable cell count at each drug concentration is compared to untreated controls to calculate survival percentages. Relative IC₅₀ values, representing the concentration that reduces cell survival by 50% of the maximum observed effect, are determined from the resulting dose-response curves.
Human Tumor Xenograft Efficacy Study
This is a generalized protocol based on methods described for evaluating this compound in vivo.[5][12]
-
Animal Model: Female immunodeficient mice (e.g., CB17SC scid⁻/⁻ or BALB/c nu/nu) are used.[8]
-
Tumor Implantation: A 3-4 mm³ fragment of a human tumor xenograft is implanted subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). Mice are then randomized into control and treatment groups (n=8-10 per group).
-
Drug Formulation & Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water, diluted in sterile saline, or M/6 lactate).[8][16] It is administered via the specified route (e.g., intravenous or intraperitoneal injection) on a defined schedule (e.g., three times weekly for 2 weeks).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Efficacy Endpoints: Key outcomes include Tumor Growth Delay (TGD), which is the difference in time for tumors in the treated vs. control group to reach a predetermined size, and objective responses such as partial, complete, or maintained complete responses.
In vivo Complex of Enzyme (ICE) Bioassay
This assay is used to detect the formation of Top1-DNA cleavage complexes (Top1cc) in cells.[6][7]
-
Cell Treatment: Human cancer cells (e.g., HCT116) are treated with this compound, a comparator drug (e.g., camptothecin), or vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Cells are lysed directly on the culture plate with a detergent-containing buffer (e.g., 1% Sarkosyl) to preserve the covalent protein-DNA complexes.
-
DNA Shearing & Cesium Chloride Gradient: The viscous lysate is sheared, and layered onto a cesium chloride (CsCl) step gradient.
-
Ultracentrifugation: The gradient is subjected to ultracentrifugation, which separates free protein from DNA and covalent protein-DNA complexes. The denser DNA and Top1cc pellet at the bottom.
-
Detection: The DNA-containing fractions are collected, transferred to a membrane via a slot blot apparatus, and probed with a specific monoclonal antibody against Top1 to detect the amount of Top1 covalently bound to DNA.
Conclusion
This compound represents a significant advancement in the field of topoisomerase I inhibitors. Its novel non-camptothecin structure confers several advantages, including improved chemical stability, potent cytotoxicity, efficacy against resistant tumor types, and substantial in vivo antitumor activity. The preclinical data strongly support its continued development as a promising anticancer agent. The distinct mechanism of action and favorable resistance profile highlight its potential to address unmet needs in oncology, particularly in patient populations where resistance to traditional camptothecins is a clinical challenge. Based on its robust preclinical activity and safety profile, this compound was selected for clinical development and has undergone Phase 1 clinical trials.[5][17]
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Genz-644282 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, this compound induces DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound, with a focus on determining starting concentrations for various experimental setups.
Mechanism of Action
This compound exerts its cytotoxic effects by poisoning Topoisomerase I. The enzyme normally relaxes DNA supercoiling by creating a transient single-strand break, forming a covalent Top1-DNA complex. This compound binds to this complex, preventing the re-ligation of the DNA strand.[2] This stabilized ternary complex (Top1-DNA-Genz-644282) interferes with DNA replication and transcription. The collision of replication forks with these trapped complexes leads to the formation of DNA double-strand breaks (DSBs), triggering the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[3][4]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low nanomolar range. The recommended starting concentration for in vitro assays generally ranges from 0.1 nM to 1 µM.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PPTP Panel (Median) | Various Pediatric Cancers | 1.2 | [3][5] |
| PPTP Panel (Range) | Various Pediatric Cancers | 0.2 - 21.9 | [3][5] |
| Human Tumor Cell Lines (Range) | Various | 1.8 - 1800 | [6] |
| Human Bone Marrow CFU-GM | Normal | 1.2 (IC90) | [7] |
| Mouse Bone Marrow CFU-GM | Normal | 8.4 (IC90) | [7] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
Genz-644282: Application Notes and Protocols for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a potent, non-camptothecin inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2] By targeting Top1, this compound effectively induces DNA damage and subsequent cell death in rapidly dividing cancer cells.[1][3][4] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound using a colony formation (clonogenic) assay, a gold-standard in vitro method for evaluating the ability of a single cell to proliferate into a colony. This assay is crucial for determining the long-term efficacy of cytotoxic agents like this compound.[2]
Application
The colony formation assay is a valuable tool for characterizing the anti-proliferative activity of this compound in various cancer cell lines. This assay allows for the determination of key quantitative parameters such as plating efficiency and surviving fraction, which are indicative of the compound's potency. This compound has demonstrated greater potency as a cytotoxic agent in colony-forming assays compared to traditional camptothecins in several human tumor cell lines.[5][6]
Mechanism of Action Signaling Pathway
This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I (Top1) and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription. As the replication fork encounters these stabilized complexes, single-strand breaks are converted into lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3][4]
Caption: this compound mechanism of action leading to apoptosis.
Quantitative Data Summary
The following table summarizes the 90% inhibitory concentration (IC90) values for this compound in various human cancer cell lines, as determined by colony formation assays. This data highlights the potent cytotoxic activity of this compound across a range of tumor types.
| Cell Line | Cancer Type | IC90 (nM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 0.7 - 7.0 | [7] |
| HT29 | Colon Carcinoma | 0.7 - 7.0 | [7] |
| RPMI-8226 | Multiple Myeloma | 0.7 - 7.0 | [7] |
| Human Bone Marrow CFU-GM | - | 1.2 | [7] |
| Mouse Bone Marrow CFU-GM | - | 8.4 | [7] |
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps for determining the effect of this compound on the clonogenic survival of adherent cancer cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Fixation solution: 80% ethanol or a 1:7 mixture of acetic acid and methanol
-
Staining solution: 0.5% crystal violet in methanol or 1% methylene blue
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Workflow for the this compound colony formation assay.
Step-by-Step Method
1. Cell Preparation: a. Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency. b. Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension. d. Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
2. Cell Seeding: a. Dilute the cell suspension to the desired seeding density. The optimal seeding density will vary between cell lines and should be determined empirically (typically 200-1000 cells per well for a 6-well plate). b. Seed the cells into 6-well or 12-well plates and incubate overnight to allow for cell attachment.
3. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 and IC90 values. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
4. Incubation: a. Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and contain at least 50 cells. b. Monitor the plates periodically to ensure the medium does not evaporate and that there is no contamination. If necessary, the medium can be carefully replaced every 3-4 days.
5. Fixation and Staining: a. Aspirate the medium from the wells and gently wash the colonies with PBS. b. Add the fixation solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature. d. Carefully remove the staining solution and wash the wells with tap water until the background is clear. e. Allow the plates to air dry completely.
6. Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
- Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE)) c. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 and IC90 values.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Genz-644282 Human Tumor Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a Top1 poison, this compound stabilizes the covalent complex between Top1 and DNA, leading to single-strand DNA breaks.[3][4] The collision of the replication fork with these stabilized complexes results in irreversible double-strand breaks, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][5] this compound has shown efficacy against a broad range of human tumor cell lines and has exhibited superior or equal antitumor activity in human tumor xenograft models when compared to standard-of-care agents.[2][6]
These application notes provide a comprehensive guide to utilizing the this compound human tumor xenograft model for preclinical drug evaluation. Detailed protocols for model establishment, drug administration, and endpoint analysis are provided, along with key quantitative data from preclinical studies to inform experimental design.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Histology | IC50 (nM) | Reference |
| Various | Pediatric Cancers (PPTP Panel) | 1.2 (median) | [1] |
| HCT-116 | Colon Carcinoma | ~1 | [7] |
| HT-29 | Colon Carcinoma | ~2 | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~1.5 | [7] |
| MDA-MB-231 | Breast Carcinoma | ~0.7 | [4] |
| RPMI-8226 | Multiple Myeloma | ~7.0 | [4] |
| KB-3-1 | Cervical Carcinoma | ~2 | [7] |
In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Key Findings | Reference |
| Pediatric Solid Tumors (6 models) | 4 mg/kg, i.p., 3x/week for 2 weeks | Maintained Complete Response (MCR) in 6/6 models.[1] | [1] |
| Topotecan-insensitive models (3 models) | 2 mg/kg, i.p., 3x/week for 2 weeks | Complete Response (CR) or MCR in 3/3 models.[1] | [1] |
| Various Solid Tumors (17 models) | 2 mg/kg, i.p., 3x/week for 2 weeks | Objective regressions in 7/17 (41%) models.[1] | [1] |
| HCT-116 (Colon) | 1.36 mg/kg or 2.7 mg/kg, i.v., every other day for 2 weeks | Dose-dependent tumor growth inhibition.[7] | [7] |
| HCT-15 (Colon) | 2 mg/kg, i.v., every other day for 2 weeks | Tumor Growth Delay (TGD) of 33 days.[3] | [3] |
| DLD-1 (Colon) | 1 mg/kg, i.v., every other day for 2 weeks | TGD of 14 days.[7] | [7] |
| 786-O (Renal) | 1.7 mg/kg, i.v. | TGD of 23 days.[3][6] | [3][6] |
| LOX-IMVI (Melanoma) | Not specified | Greater antitumor efficacy than dacarbazine.[6] | [6] |
| NCI-H460 & NCI-H1299 (NSCLC) | Not specified | Greater or equal antitumor efficacy than docetaxel.[6] | [6] |
| HPAF II (Pancreatic) | 1.5 mg/kg, i.v., 2x/week for 3 weeks | Tumor Growth Inhibition (TGI) of 53.3%.[8] | [8] |
Experimental Protocols
Human Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or SCID), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer and Trypan Blue solution
-
Digital calipers
Procedure:
-
Cell Culture: Culture human tumor cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Counting and Viability: a. Perform a cell count using a hemocytometer. b. Assess cell viability using Trypan Blue exclusion (viable cells will not take up the dye). A viability of >90% is recommended.
-
Preparation of Cell Inoculum: a. Centrifuge the cells again and resuspend the pellet in the desired volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the target cell concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL). b. Keep the cell suspension on ice until injection.
-
Tumor Cell Implantation: a. Anesthetize the mouse according to institutional guidelines. b. Wipe the injection site (typically the flank) with an alcohol pad. c. Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL).
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2. d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[6]
This compound Administration and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile water for injection, followed by dilution in sterile saline for intraperitoneal injection).[1]
-
Mice with established human tumor xenografts
-
Appropriate caging and animal care facilities
Procedure:
-
Drug Preparation: a. Prepare this compound fresh for each administration. b. For intraperitoneal (i.p.) administration, dissolve this compound in sterile water and then dilute to the final concentration with sterile saline.[1] For intravenous (i.v.) administration, follow a suitable formulation protocol.
-
Drug Administration: a. Administer this compound to the treatment group via the desired route (i.p. or i.v.) based on the experimental plan. b. A common dosing schedule is three times weekly for two weeks.[1] c. Administer an equivalent volume of the vehicle to the control group.
-
Monitoring and Data Collection: a. Measure tumor volumes and body weights of all mice twice weekly. b. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: a. Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. b. Efficacy can be assessed by:
- Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the control group.
- Tumor Growth Delay (TGD): The difference in time for the tumors in the treated and control groups to reach a specific volume.[3]
- Objective Response Rate: Categorize individual tumor responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[1]
Visualizations
Signaling Pathway of this compound (Topoisomerase I Inhibition)
Caption: this compound inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Genz-644282 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Genz-644282, a novel non-camptothecin topoisomerase I inhibitor, in murine models for preclinical cancer research. The information is compiled from various studies to assist in the design and execution of in vivo experiments.
Mechanism of Action
This compound is a potent inhibitor of topoisomerase I (Top1), an essential enzyme involved in relaxing DNA supercoils during replication and transcription.[1][2] Unlike camptothecin-based inhibitors, this compound has a distinct chemical structure.[1][3] Its mechanism of action involves trapping the Top1-DNA cleavage complex, which leads to the formation of protein-linked DNA breaks.[4][5] This disruption of DNA replication ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][4]
Below is a diagram illustrating the simplified signaling pathway of this compound.
Caption: Simplified signaling pathway of this compound.
In Vivo Dosing and Administration Protocols
Formulation
For in vivo studies, this compound is typically formulated as follows:
-
Solvent: Dissolve in sterile water.[6]
-
Diluent: Further dilute in sterile saline to the final desired concentration.[6]
Administration Routes
The primary routes of administration reported in mice are:
-
Intraperitoneal (i.p.) injection: A common route for preclinical testing.[6]
-
Intravenous (i.v.) injection: Used in several xenograft model studies.[7][8][9]
Dosing Regimens in Xenograft Models
The following tables summarize the dosing schedules and observed outcomes from various preclinical studies using mouse xenograft models.
Table 1: Intraperitoneal (i.p.) Administration
| Dose (mg/kg) | Schedule | Mouse Model | Key Findings | Citation |
| 4 | Three times weekly for 2 weeks, repeated at day 21 | Solid tumor xenografts | Maximum Tolerated Dose (MTD). Induced maintained complete responses (MCR) in 6/6 models. | [6][10] |
| 3 | Three times weekly for one cycle | 3 tumor models | Part of dose-response study. | [6][10] |
| 2 | Three times weekly for one cycle | 3 tumor models | Induced complete or maintained complete responses in 3/3 models. | [6][10] |
| 1 | Three times weekly for one cycle | 3 tumor models | No objective responses observed. | [6][10] |
Table 2: Intravenous (i.v.) Administration
| Dose (mg/kg) | Schedule | Mouse Model (Xenograft) | Key Findings | Citation |
| 1.0 - 4.0 | Alternate days | Human tumor xenografts | Active dose range. | [7] |
| 2.7 | Alternate days for 2 weeks | NCI-H460 (NSCLC) | Tumor growth delay of 27 days. | [7][8] |
| 2.0 | Alternate days for 2 weeks | HCT-15 (Colon) | Tumor growth delay of 33 days. | [7] |
| 1.7 | Alternate days for 2 weeks | 786-O (Renal) | Tumor growth delay of 23 days. | [7][8] |
| 1.5 | Twice a week for three consecutive weeks | HPAF II (Pancreatic) | Significant tumor growth inhibition (94.0% TGI). | [9] |
| 1.36 | Alternate days for 2 weeks | NCI-H460 (NSCLC) | Used in combination studies with docetaxel. | [7][8] |
| 1.0 | Alternate days for 2 weeks | DLD-1 (Colon) | Tumor growth delay of 14 days. | [7] |
| 1.0 | Alternate days for 2 weeks | LOX-IMVI (Melanoma) | Dose-dependent anti-tumor activity. | [7][8] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Xenograft model experimental workflow.
Key Experimental Protocols
Tumor Xenograft Model Establishment
-
Cell Culture: Culture human tumor cell lines (e.g., HCT-116, NCI-H460) under standard conditions.[7][11]
-
Animal Model: Use immunodeficient mice, such as nude (nu/nu) mice.[7]
-
Implantation: Subcutaneously implant a tumor fragment (e.g., 4 mm³) or a suspension of tumor cells into the flank of each mouse.[7]
-
Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[7][9]
-
Randomization: Randomize mice into treatment and control groups.[7][9]
Drug Preparation and Administration
-
Preparation: Prepare this compound solution by dissolving it in sterile water and diluting with sterile saline on the day of administration.[6]
-
Administration: Administer the prepared solution to the mice via the chosen route (i.p. or i.v.) according to the specified dosing schedule.[6][7]
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse regularly as an indicator of toxicity.[9]
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.[9]
-
Data Analysis: Analyze tumor growth inhibition, tumor growth delay, and survival rates.[7][9]
Important Considerations
-
Toxicity: The primary toxicities of this compound in rodents are observed in the bone marrow and gastrointestinal tract, particularly at doses exceeding the MTD.[6]
-
Dose-Response: this compound exhibits a narrow therapeutic window, with high activity observed between 2-4 mg/kg in some models.[6][10]
-
Species Sensitivity: Human bone marrow progenitor cells have been shown to be more sensitive to topoisomerase I inhibitors, including this compound, than their murine counterparts.[7][11]
-
Combination Therapy: this compound has been evaluated in combination with other chemotherapeutic agents, such as docetaxel, showing potential for enhanced anti-tumor response.[7][8]
These notes are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genz-644282 and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of Genz-644282 and docetaxel, two potent anti-cancer agents with distinct mechanisms of action. This compound is a novel, non-camptothecin topoisomerase I (Top1) inhibitor, while docetaxel is a well-established taxane that targets microtubules.[1][2][3][4] The combination of these agents presents a promising strategy to enhance anti-tumor efficacy, particularly in resistant or refractory cancers. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate this combination therapy.
Mechanisms of Action
This compound: Topoisomerase I Inhibition
This compound is a potent inhibitor of Topoisomerase I (Top1), a critical enzyme responsible for relaxing DNA supercoils during replication and transcription.[5][6] Unlike camptothecin-based inhibitors, this compound has a unique chemical structure that allows it to overcome some of the limitations associated with older Top1 inhibitors, such as instability at physiological pH.[5]
The key steps in the mechanism of action of this compound are:
-
Binding to the Top1-DNA Complex: this compound intercalates into the DNA strand at the site of Top1 activity.
-
Stabilization of the Cleavage Complex: It traps the Top1-DNA cleavage complex, preventing the re-ligation of the single-strand break created by the enzyme.[5][7]
-
Induction of DNA Double-Strand Breaks: The collision of the replication fork with the stabilized cleavage complex leads to the formation of irreversible DNA double-strand breaks (DSBs).[3]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[6]
This compound has demonstrated efficacy against cancer cells that are resistant to camptothecins.[3][5]
Docetaxel: Microtubule Stabilization
Docetaxel, a member of the taxane family, is a widely used chemotherapeutic agent.[2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][8]
The key steps in the mechanism of action of docetaxel are:
-
Binding to β-tubulin: Docetaxel binds to the β-tubulin subunit of microtubules.[8]
-
Promotion of Microtubule Assembly and Stabilization: It promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[1][9]
-
Disruption of Mitotic Spindle Formation: The stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is crucial for the formation and function of the mitotic spindle during cell division.[2][8]
-
Mitotic Arrest and Apoptosis: This disruption leads to a prolonged blockage of cells in the M-phase of the cell cycle (mitotic arrest), which ultimately triggers apoptosis.[9] Docetaxel has also been found to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[2]
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by this compound and docetaxel.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Docetaxel.
Preclinical Data Summary
A preclinical study investigated the combination of this compound and docetaxel in a human non-small cell lung cancer (NSCLC) xenograft model (NCI-H460).[10][11] The study demonstrated that the combination therapy resulted in a modest increase in tumor response compared to this compound as a single agent.[10]
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (Day 28) | Tumor Growth Inhibition (%) |
| Untreated Control | - | ~1200 mm³ | - |
| This compound Vehicle | i.v., alternate days for 2 weeks | ~1100 mm³ | ~8% |
| Docetaxel Vehicle | i.v., alternate days for 3 injections | ~1050 mm³ | ~12.5% |
| This compound | 1.36 mg/kg, i.v., alternate days for 2 weeks | ~400 mm³ | ~67% |
| Docetaxel | 12 mg/kg, i.v., alternate days for 3 injections | ~600 mm³ | ~50% |
| This compound + Docetaxel | This compound (1.36 mg/kg) + Docetaxel (12 mg/kg) | ~250 mm³ | ~79% |
Note: Tumor volumes are estimations based on graphical data from the cited preclinical study and are for illustrative purposes.[11]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound and docetaxel in a human tumor xenograft model.[10][11]
In Vivo Xenograft Study
1. Cell Line and Culture:
- Human non-small cell lung cancer cell line NCI-H460 is used.
- Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
- Female athymic nude mice (e.g., NU/NU), 6-8 weeks old, are used.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
- NCI-H460 cells are harvested during the exponential growth phase.
- A suspension of 5 x 10⁶ cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
4. Treatment Protocol:
- Tumor growth is monitored, and treatment is initiated when tumors reach a mean volume of approximately 100-150 mm³.
- Mice are randomized into treatment groups (n=8-10 mice per group).
- This compound: Administered intravenously (i.v.) at a dose of 1.36 mg/kg on alternate days for a total of 7 injections (2 weeks).
- Docetaxel: Administered i.v. at a dose of 12 mg/kg on alternate days for a total of 3 injections.
- Combination Therapy: this compound and docetaxel are administered as per their individual schedules. On days when both drugs are scheduled, they can be administered sequentially.
- Control Groups: Include untreated, this compound vehicle control, and docetaxel vehicle control groups.
5. Monitoring and Endpoints:
- Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
- Body weight is monitored as an indicator of toxicity.
- The primary endpoint is tumor growth inhibition.
- The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Conclusion
The combination of this compound and docetaxel represents a rational and promising approach for cancer therapy. The distinct and complementary mechanisms of action—DNA damage induction by this compound and mitotic catastrophe by docetaxel—provide a strong basis for synergistic or additive anti-tumor effects. The preclinical data, although modest, supports further investigation of this combination in various cancer models. The protocols outlined in this document provide a framework for conducting such studies, which are essential for elucidating the full potential of this combination therapy and for its potential translation into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays: Evaluating the Cytotoxicity of Genz-644282
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated potent anti-tumor activity.[1][2] As a topoisomerase I poison, its mechanism of action involves the stabilization of the Top1-DNA cleavage complex.[1][3] This leads to the accumulation of single-strand DNA breaks, which are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[3] this compound has shown efficacy in a broad range of human tumor cell lines, including those resistant to camptothecin-based therapies.[3][4]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell viability and apoptosis assays. The included methodologies for MTT, XTT, and Annexin V/PI staining assays are foundational for determining the potency of this compound and understanding its cellular impact.
Data Presentation
The cytotoxic activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line Category | Median Relative IC50 (nM) | Range of Relative IC50 (nM) |
| Pediatric Preclinical Testing Program (PPTP) Panel | 1.2 | 0.2 - 21.9 |
| Acute Lymphoblastic Leukemia (ALL) | 0.4 | - |
| Rhabdomyosarcoma | 2.5 | - |
Data synthesized from in vitro testing against the PPTP panel at concentrations ranging from 0.1 nM to 1 μM.
Table 2: this compound Cytotoxicity in a Broader Human Tumor Cell Line Panel
| Number of Cell Lines | Range of IC50 Values |
| 29 | 1.8 nM - 1.8 µM |
This data reflects the potent activity of this compound across a wide variety of human tumor cell lines.
Signaling Pathway
This compound exerts its cytotoxic effects by interfering with the normal function of Topoisomerase I, a critical enzyme in DNA replication and transcription. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: this compound stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.
Experimental Workflow
A typical workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using a chosen viability or apoptosis assay.
Caption: A generalized workflow for evaluating this compound cytotoxicity in vitro.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent (typically in a 50:1 ratio, but refer to the manufacturer's instructions).
-
-
XTT Addition and Incubation:
-
Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm can be used for background correction.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[1]
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or culture tubes
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for the desired time period.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire data for FITC (Annexin V) and PI fluorescence.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture without apoptosis)
References
Measuring the Potency of Genz-644282: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-644282 is a novel, non-camptothecin topoisomerase I (TOP1) inhibitor that has demonstrated potent anti-neoplastic activity across a broad range of human cancer cell lines.[1][2] By targeting TOP1, an enzyme critical for relieving DNA torsional stress during replication and transcription, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of this compound. This document provides detailed protocols for determining the IC50 values of this compound in various cancer cell lines using common in vitro cell viability assays.
Introduction to this compound
This compound is a potent inhibitor of topoisomerase I, an enzyme that relaxes supercoiled DNA by introducing transient single-strand breaks.[3][4] Unlike camptothecin and its derivatives, this compound possesses a distinct chemical structure that allows it to effectively trap the TOP1-DNA cleavage complex.[4][5] This stabilization of the cleavage complex ultimately leads to the formation of cytotoxic double-strand DNA breaks upon collision with the replication fork, triggering programmed cell death.[1][3] this compound has shown significant efficacy in preclinical studies, with IC50 values reported in the nanomolar to low micromolar range across numerous cancer cell lines.[6][7]
Signaling Pathway of Topoisomerase I Inhibition by this compound
Figure 1: Mechanism of action of this compound.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in a panel of 29 human tumor cell lines, demonstrating its broad-spectrum anti-cancer activity.[7]
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal | 0.0018 |
| A498 | Renal | 0.0036 |
| ACHN | Renal | 0.027 |
| CAKI-1 | Renal | 0.045 |
| RXF 393 | Renal | 0.089 |
| SN12C | Renal | 0.12 |
| UO-31 | Renal | 1.8 |
| HS 578T | Breast | 0.005 |
| BT-549 | Breast | 0.011 |
| MCF7 | Breast | 0.021 |
| MDA-MB-231 | Breast | 0.033 |
| MDA-MB-435 | Breast | 0.057 |
| T-47D | Breast | 0.06 |
| LOX IMVI | Melanoma | 0.034 |
| MALME-3M | Melanoma | 0.043 |
| M14 | Melanoma | 0.07 |
| SK-MEL-28 | Melanoma | 0.091 |
| PANC-1 | Pancreatic | 0.002 |
| MIA PaCa-2 | Pancreatic | 0.003 |
| SUIT-2 | Pancreatic | 0.004 |
| BxPC-3 | Pancreatic | 0.005 |
| AsPC-1 | Pancreatic | 0.01 |
| HPAF-II | Pancreatic | 0.012 |
| OVCAR-3 | Ovarian | 0.007 |
| IGROV1 | Ovarian | 0.015 |
| NCI/ADR-RES | Ovarian | 0.025 |
| OVCAR-5 | Ovarian | 0.03 |
| OVCAR-8 | Ovarian | 0.042 |
| SK-OV-3 | Ovarian | 0.055 |
Experimental Protocols
This section provides detailed methodologies for determining the IC50 value of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at approximately 0.5 mg/mL.[8]
-
To prepare a 10 mM stock solution, dissolve 4.074 mg of this compound (FW: 407.4 g/mol ) in 1 mL of DMSO.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[9]
Protocol 1: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for IC50 determination using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Determine the optimal seeding density for the specific cell line to ensure logarithmic growth during the 72-hour treatment period (typically 3,000-10,000 cells/well).[1][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range for the final concentrations in the wells is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).
-
Also, include a "no-cell" control (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Figure 3: Workflow for IC50 determination using the CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 3.2, Step 1), but use opaque-walled 96-well plates to prevent luminescence signal cross-talk.
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 3.2, Step 2).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value as described for the MTT assay.
-
Conclusion
The protocols outlined in this application note provide a robust framework for determining the IC50 values of this compound in cancer cell lines. Accurate IC50 determination is essential for characterizing the anti-cancer activity of this promising topoisomerase I inhibitor and for guiding further preclinical and clinical development. The choice between the MTT and CellTiter-Glo® assays will depend on the specific laboratory equipment and experimental needs. Both methods, when performed with care and appropriate controls, will yield reliable and reproducible data on the potency of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Anticancer Effect of Kaempferol Through Downregulation of CDKs and PD-L1 in Triple-Negative Breast Cancer Cells | MDPI [mdpi.com]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 12. promega.com [promega.com]
Genz-644282 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin topoisomerase I (TOP1) inhibitor that has demonstrated potent cytotoxic activity in a wide range of preclinical cancer models.[1][2] As a TOP1 poison, this compound stabilizes the covalent complex between TOP1 and DNA, leading to the accumulation of single-strand DNA breaks.[3][4] The collision of a replication fork with this stabilized complex results in lethal double-strand breaks, ultimately inducing apoptosis in cancer cells.[3][5]
This compound has shown significant antitumor activity in various human tumor xenograft models, including those of colon, renal, non-small cell lung cancer, and melanoma.[6][7] Notably, it has demonstrated efficacy in tumor models relatively insensitive to the established TOP1 inhibitor topotecan and is not a substrate for common multidrug resistance efflux pumps like MDR1 and BCRP.[1][7] These characteristics position this compound as a promising candidate for further preclinical and clinical development.
These application notes provide detailed protocols for the preparation of this compound for in vivo studies, as well as methodologies for key experiments to evaluate its efficacy in preclinical models.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line Panel | Median IC50 (nM) | IC50 Range (nM) |
| Pediatric Preclinical Testing Program (PPTP) | 1.2 | 0.2 - 21.9 |
| 29 Human Tumor Cell Lines | Not explicitly stated, but IC90 was 164 nM | 1.8 nM - 1.8 µM (IC50) |
Data compiled from multiple preclinical studies.[1][2]
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome |
| Various Solid Tumors (6 models) | Not specified | Intraperitoneal (i.p.) | 4 mg/kg (MTD) | 3 times weekly for 2 weeks | Maintained Complete Responses (MCR) in 6/6 models |
| Topotecan-insensitive models (3 models) | Not specified | Intraperitoneal (i.p.) | 2 mg/kg | 3 times weekly for 2 weeks | Complete Response (CR) or MCR in 3/3 models |
| Various Solid Tumors (17 models) | Not specified | Intraperitoneal (i.p.) | 2 mg/kg | 3 times weekly for 2 weeks | Objective regressions in 7 of 17 models (41%) |
| HCT-116 Colon Carcinoma | Nude (nu/nu) | Intravenous (i.v.) | 1.36 mg/kg | Alternate days for 2 weeks | Tumor Growth Delay |
| HCT-15 Colon Carcinoma | Nude (nu/nu) | Intravenous (i.v.) | 2 mg/kg | Alternate days for 2 weeks | 33-day Tumor Growth Delay |
| LOX-IMVI Melanoma | Nude (nu/nu) | Intravenous (i.v.) | 2 mg/kg | Alternate days for 2 weeks | 28-day Tumor Growth Delay |
| 786-O Renal Cell Carcinoma | Nude (nu/nu) | Intravenous (i.v.) | 1.7 mg/kg | Not specified | 23-day Tumor Growth Delay |
| NCI-H1299 NSCLC | Nude (nu/nu) | Intravenous (i.v.) | 1.7 mg/kg | Not specified | 33-day Tumor Growth Delay |
This table summarizes data from various in vivo studies. MTD: Maximum Tolerated Dose.[1][2][7]
Toxicity Profile of this compound
| Parameter | Observation |
| Target Organs | Bone marrow and gastrointestinal tract (at doses > MTD) |
| Human vs. Mouse Bone Marrow Sensitivity | Human bone marrow CFU-GM is more sensitive to TOP1 inhibitors than mouse bone marrow CFU-GM. The ratio of mouse to human IC90 values for this compound is <10. |
CFU-GM: Colony-Forming Unit, Granulocyte-Macrophage.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
A. Intraperitoneal (i.p.) Administration Formulation
This protocol is based on the formulation used by the Pediatric Preclinical Testing Program.[1]
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile water to dissolve the powder. Vortex thoroughly to ensure complete dissolution. Note: this compound has been noted to have poor solubility, so ensure the powder is fully dissolved before proceeding.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 4 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 0.8 mg/mL).
-
Vortex the working solution to ensure homogeneity.
-
-
Administration:
-
Administer the prepared solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
The typical injection volume for a mouse is 100-200 µL.
-
B. Intravenous (i.v.) Administration Formulation
This protocol is based on formulations mentioned in other preclinical studies.
Materials:
-
This compound powder
-
M/6 sodium lactate buffer or 5% Dextrose in water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitute the powder in the appropriate vehicle (M/6 sodium lactate buffer or D5W) to the final desired concentration.
-
Vortex thoroughly to ensure complete dissolution. The solution should be prepared fresh before each injection.
-
-
Administration:
-
Administer the prepared solution to the mice via intravenous injection (e.g., tail vein) using a sterile syringe and an appropriate gauge needle (e.g., 30G).
-
The injection volume should be carefully calculated based on the animal's weight and the desired dose.
-
Protocol 2: Subcutaneous Xenograft Tumor Model
This is a general protocol for establishing a subcutaneous xenograft model, which has been used in this compound efficacy studies.
Materials:
-
Human tumor cell line of interest (e.g., HCT-116, NCI-H460)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., nu/nu or SCID), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-30G)
-
Hemocytometer and trypan blue
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture tumor cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
-
Tumor Implantation:
-
Anesthetize the mice using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject the cell suspension into the prepared site.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to establish and grow. This typically takes 1-3 weeks.
-
Monitor the mice at least three times a week for tumor growth and overall health.
-
Measure the tumor dimensions (length and width) using digital calipers. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .
-
Initiate treatment with this compound when the tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth delay or regression.
-
Establish humane endpoints in accordance with institutional guidelines, such as a maximum tumor volume or a significant loss of body weight.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a TOP1 inhibitor.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
Application Note: High-Throughput Methodologies for Quantifying Genz-644282-Induced DNA Damage
Introduction
Genz-644282 is a potent anti-neoplastic agent that functions as a topoisomerase II inhibitor. By interfering with the catalytic cycle of this essential enzyme, this compound induces complex DNA lesions, primarily double-strand breaks (DSBs), which trigger cell cycle arrest and apoptotic cell death in rapidly proliferating cells.[1][2] Accurate and robust detection of this DNA damage is critical for preclinical evaluation, mechanism-of-action studies, and biomarker development. This document provides detailed protocols for three key assays used to quantify the genotoxic effects of this compound: the Alkaline Comet Assay, γ-H2AX Immunofluorescence, and Annexin V/PI Apoptosis Assay.
Mechanism of Action: this compound
This compound targets DNA topoisomerase II, an enzyme crucial for resolving topological DNA stress during replication and transcription.[3][4] The compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[5] This stabilization prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of persistent, protein-linked DNA double-strand breaks.[1][6] These lesions are recognized by the cell's DNA Damage Response (DDR) machinery, activating signaling cascades that can ultimately lead to programmed cell death.[3][7]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on cell viability, apoptosis, and the induction of DNA damage markers. Data are representative of results obtained in various cancer cell lines treated with etoposide, a compound with an identical mechanism of action.
Table 1: this compound-Induced Apoptosis in Mouse Embryonic Fibroblasts (MEFs)
| This compound Conc. | Treatment Time | Apoptotic Cells (%) | Citation |
|---|---|---|---|
| 1.5 µM | 18 h | 22% | [8][9] |
| 15 µM | 18 h | 60% | [8][9] |
| 150 µM | 18 h | 65% | [8][9] |
Data derived from flow cytometry analysis of sub-G1 DNA content.
Table 2: this compound Effect on Cell Viability in Hep3B/vec Cells
| This compound Conc. | Treatment Time | Cell Viability (%) | Citation |
|---|---|---|---|
| 5 µg/ml | 24 h | ~75% | [10] |
| 20 µg/ml | 24 h | ~50% | [10] |
| 60 µg/ml | 24 h | ~30% | [10] |
Data derived from cell viability assays.
Table 3: this compound-Induced DNA Damage Markers
| Assay | This compound Conc. | Endpoint | Result | Citation |
|---|---|---|---|---|
| Comet Assay | 5 µM | % Tail DNA | ~40% | [11] |
| γ-H2AX Staining | 0.5 µg/ml | DSBs | Significant Increase | [12] |
| Caspase-3 Activation | 150 µM (6 h) | Cleaved Caspase-3 | Robust Cleavage | [8] |
| Caspase-3 Activation | 1.5 µM (18 h) | Cleaved Caspase-3 | Activation Observed | [8] |
Data derived from various cell lines and assays as indicated.
Experimental Workflow and Protocols
A generalized workflow for assessing this compound-induced DNA damage involves cell culture, compound treatment, and subsequent analysis using specific assays.
Protocol 1: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is for detecting DNA single- and double-strand breaks in individual cells.[13]
Materials:
-
CometSlide™ or equivalent pre-coated slides
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Unwinding and Electrophoresis Solution: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
Low Melting Point Agarose (LMPA), 1% in PBS.
-
SYBR® Green or similar DNA stain.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
Procedure:
-
Cell Preparation: Treat cells with this compound. Harvest and resuspend cells in ice-cold PBS at 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension 1:10 (v/v) with molten LMPA (at 37°C). Immediately pipette 75 µL onto a CometSlide™.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.
-
Alkaline Unwinding: Gently place slides in a horizontal electrophoresis tank. Fill with fresh, cold Alkaline Unwinding Solution until slides are covered. Let stand for 20-40 minutes at 4°C.
-
Electrophoresis: Apply voltage at ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently drain the alkaline solution. Add Neutralization Buffer and incubate for 5 minutes. Repeat twice. Stain with a DNA dye according to the manufacturer's protocol.
-
Imaging: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using appropriate software.[14]
Protocol 2: γ-H2AX Immunofluorescence Staining
This protocol quantifies DNA double-strand breaks by detecting the phosphorylated histone variant H2AX.[15][16]
Materials:
-
Cells grown on glass coverslips or 96-well imaging plates.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301).
-
Secondary Antibody: Alexa Fluor® 488-conjugated anti-mouse IgG.
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Wash cells once with PBS. Fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer, e.g., 1:200 to 1:800) overnight at 4°C in a humidified chamber.[15]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer, e.g., 1:200) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount coverslips onto slides using mounting medium.
-
Analysis: Acquire images on a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software like Fiji/ImageJ.[15]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with other fluorophores).
-
1X Annexin-Binding Buffer.
-
Flow Cytometer.
Procedure:
-
Cell Treatment and Harvest: Treat cells in suspension or adherent culture with this compound. Harvest cells (including supernatant for adherent cells) and wash with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Genz-644282
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the Top1-DNA cleavage complex, this compound induces persistent DNA double-strand breaks (DSBs), triggering a cellular DNA damage response that ultimately leads to programmed cell death, or apoptosis.[1][3] This potent cytotoxic activity makes this compound a promising candidate for cancer therapy.[2][4]
These application notes provide a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the compound's mechanism of action and cytotoxic efficacy.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the discrimination of four cell populations:
-
Annexin V- / PI- : Live, viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of HCT-116 and MDA-MB-231 cancer cell lines treated with this compound for 48 hours. This data is illustrative and reflects the expected dose-dependent increase in apoptosis following treatment with a topoisomerase I inhibitor.
Table 1: Apoptosis Analysis in HCT-116 Cells Treated with this compound
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| 10 | 62.3 ± 4.2 | 25.1 ± 2.8 | 10.5 ± 1.5 | 2.1 ± 0.6 |
| 100 | 25.8 ± 5.1 | 48.7 ± 4.5 | 22.3 ± 3.1 | 3.2 ± 0.8 |
Table 2: Apoptosis Analysis in MDA-MB-231 Cells Treated with this compound
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| 1 | 88.3 ± 2.9 | 7.5 ± 1.1 | 3.2 ± 0.7 | 1.0 ± 0.3 |
| 10 | 68.5 ± 3.8 | 20.4 ± 2.5 | 9.1 ± 1.3 | 2.0 ± 0.5 |
| 100 | 30.2 ± 4.7 | 45.3 ± 3.9 | 20.8 ± 2.8 | 3.7 ± 0.7 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
HCT-116 and/or MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
96-well plates or culture flasks
Cell Culture and Treatment
-
Culture HCT-116 or MDA-MB-231 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Genz-644282 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Genz-644282. The content is designed to address specific experimental challenges and provide detailed protocols to investigate and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-camptothecin inhibitor of Topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[1] this compound traps the Top1-DNA cleavage complex, which leads to the formation of protein-linked DNA breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand breaks (DSBs), triggering cell cycle arrest and apoptosis.[1][2]
Q2: My cells are showing resistance to this compound. What are the known mechanisms of resistance?
Several mechanisms can contribute to this compound resistance:
-
Topoisomerase I Mutations: While this compound is effective against some camptothecin-resistant cell lines with Top1 mutations (e.g., N722S), other mutations, such as the R364H substitution, can confer cross-resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. There are conflicting reports regarding which specific transporters are involved. Some studies suggest this compound is a substrate for ABCG2 (also known as BCRP - Breast Cancer Resistance Protein), while others indicate it is not a substrate for ABCG2 or ABCB1 (MDR1). It is recommended to experimentally verify the involvement of these transporters in your specific cell model.
-
Reduced Topoisomerase I Expression: Lower levels of Top1 protein can lead to reduced drug target availability, resulting in decreased sensitivity to this compound.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound is cell line-dependent but is typically in the nanomolar range. In vitro studies have shown potent cytotoxic activity with a median IC50 of 1.2 nM, with a range of 0.2–21.9 nM across various pediatric cancer cell lines.[3][4] For initial experiments, a dose-response curve ranging from 0.1 nM to 1 µM is recommended to determine the IC50 in your specific cell line.[3][4]
Q4: How can I overcome this compound resistance in my cancer cell line?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be an effective approach.
-
Docetaxel: Preclinical studies have shown that combining this compound with the microtubule inhibitor docetaxel can lead to a modest increase in anti-tumor response.[5]
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): A rational combination strategy involves pairing this compound with a PARP inhibitor. This compound induces single-strand breaks that are converted to double-strand breaks, and PARP inhibitors block a key pathway for repairing these breaks, leading to synthetic lethality.
-
ABC Transporter Inhibitors (e.g., Febuxostat, Ko143): If resistance is mediated by drug efflux, co-administration with an inhibitor of the specific ABC transporter (e.g., ABCG2) can restore sensitivity.
-
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as human heavy chain ferritin (HFt), has been explored to enhance tumor targeting and drug delivery.[6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell Viability Assay
If you observe a higher than expected IC50 value for this compound in your cell viability assay, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for high IC50 values.
Quantitative Data Summary: Cell Viability Assay Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for logarithmic growth during the assay period. |
| This compound Concentration | 0.1 nM - 1 µM | Perform a serial dilution to generate a dose-response curve. |
| Incubation Time | 72 - 96 hours | Ensure sufficient time for the drug to exert its cytotoxic effects. |
| Assay Method | MTT, MTS, or CellTiter-Glo | Choose a suitable assay based on your cell line and available equipment. |
Issue 2: Inconsistent or No γH2AX Signal in Western Blot after this compound Treatment
γH2AX is a sensitive marker of DNA double-strand breaks induced by this compound. If you are not observing a clear signal, follow these steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for γH2AX Western blotting.
Quantitative Data Summary: Western Blot Parameters for γH2AX
| Parameter | Recommendation | Notes |
| This compound Treatment | 100 nM - 1 µM for 1-24 hours | Time course and dose-response experiments are recommended. |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | Crucial for preserving phosphorylation. |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Optimize based on the antibody manufacturer's instructions. |
| Blocking Buffer | 5% BSA in TBST | Milk may interfere with the detection of some phospho-antibodies. |
| Positive Control | Etoposide (10 µM for 1 hour) | A known inducer of DNA double-strand breaks. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Methodology
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Topoisomerase I and γH2AX
This protocol assesses the protein levels of Top1 and the induction of DNA damage (γH2AX) following this compound treatment.
Methodology
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Top1 (e.g., 1:1000) and γH2AX (e.g., 1:2000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 3: ABCG2 Transporter Activity Assay
This protocol determines if this compound resistance is mediated by the ABCG2 efflux pump.
Methodology
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
-
Inhibitor and Substrate Incubation:
-
Pre-incubate cells with a known ABCG2 inhibitor (e.g., 10 µM Ko143 or 50 µM Febuxostat) or vehicle control for 30 minutes.
-
Add a fluorescent ABCG2 substrate (e.g., 10 µM Hoechst 33342 or 5 µM Pheophorbide A) to the wells, with and without the inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity in cells treated with the substrate alone to those co-treated with the ABCG2 inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates ABCG2-mediated efflux.
-
Protocol 4: Assessing Drug Synergy with Docetaxel (Chou-Talalay Method)
This protocol provides a framework for determining if the combination of this compound and docetaxel has a synergistic, additive, or antagonistic effect.[1][7][8][9]
Experimental Design
Caption: Workflow for assessing drug synergy.
Methodology
-
Determine Individual IC50 Values:
-
Perform cell viability assays for this compound and docetaxel individually to determine their respective IC50 values.
-
-
Combination Treatment:
-
Constant Ratio Method: Prepare a stock solution of this compound and docetaxel at a fixed molar ratio (e.g., their IC50 ratio). Perform serial dilutions of this combination and treat the cells.
-
Checkerboard Method: Prepare serial dilutions of both drugs in a 96-well plate, with one drug concentration gradient along the rows and the other along the columns.
-
-
Cell Viability Assay:
-
Perform the MTT assay as described in Protocol 1 after 72-96 hours of combination treatment.
-
-
Data Analysis (Combination Index - CI):
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[7]
-
The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Signaling Pathway: this compound Action and Potential Resistance
Caption: this compound mechanism and resistance pathways.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Human Nanoferritin Bearing the Drug this compound for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Genz-644282 Efficacy in Camptothecin-Resistant Cell Lines: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the efficacy and mechanism of action of Genz-644282, a novel non-camptothecin topoisomerase I (Top1) inhibitor, particularly in the context of camptothecin-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-camptothecin inhibitor of topoisomerase I (Top1), an enzyme crucial for relaxing DNA supercoils during replication and transcription. Unlike camptothecins, which have a lactone ring that is unstable at physiological pH, this compound possesses a more stable chemical structure. Its mechanism of action involves binding to the Top1-DNA complex, which traps the enzyme on the DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication machinery collides with these complexes, it results in irreversible DNA double-strand breaks (DSBs), triggering cell cycle arrest and apoptosis.
Q2: How does this compound perform in cell lines resistant to camptothecins (e.g., topotecan, irinotecan)?
A2: this compound has demonstrated significant efficacy in overcoming common mechanisms of camptothecin resistance. It shows activity in cell lines with mutations in the TOP1 gene and in those that overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are known to efflux camptothecins from the cell.
Q3: What specific mechanisms of camptothecin resistance does this compound overcome?
A3: Studies have shown that this compound can effectively circumvent resistance due to:
-
Top1 Mutations: It retains activity against cells with specific Top1 mutations, such as N722S, that confer high-level resistance to camptothecin. While it may show some cross-resistance in other mutations like R364H, it can still be more potent than camptothecins.
-
Efflux Pump Overexpression: this compound is not a substrate for common efflux pumps like P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (BCRP). This allows it to accumulate in cancer cells that would typically pump out camptothecin derivatives.
-
Reduced Top1 Expression: The compound has shown limited cross-resistance in cell lines where Top1 has been knocked down, indicating it is still a potent inhibitor even at lower enzyme concentrations.
Q4: Are the metabolites of this compound also active?
A4: Yes, a key advantage of this compound is that its metabolites are also active Top1 inhibitors. This contrasts with camptothecins, which are often inactivated by metabolic processes. The active metabolites contribute to a more persistent inhibition of Top1 and formation of DNA cleavage complexes compared to camptothecin.
Troubleshooting Guide for In Vitro Experiments
Issue 1: Higher-than-expected IC50 value for this compound in a known camptothecin-resistant cell line.
-
Possible Cause 1: Specific Top1 Mutation. While this compound overcomes resistance from some TOP1 mutations (e.g., N722S), it may exhibit partial cross-resistance to others (e.g., R364H).
-
Recommendation: Sequence the TOP1 gene in your cell line to identify specific mutations. Compare your results to published data on this compound's activity against that particular mutant.
-
-
Possible Cause 2: Novel Resistance Mechanism. The cell line may possess a rare or uncharacterized mechanism of resistance that also affects this compound.
-
Recommendation: Perform a cellular thermal shift assay (CETSA) to confirm target engagement. Assess drug accumulation using radiolabeled this compound or mass spectrometry to rule out a novel efflux mechanism.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay Duration. The cytotoxic effects of Top1 inhibitors are often S-phase dependent. Short exposure times may not be sufficient for the drug to induce lethal DNA damage.
-
Recommendation: Ensure a sufficiently long drug exposure time. A 72-hour proliferation assay is a common standard. For colony formation assays, continuous exposure for the duration of colony growth is typical.
-
-
Possible Cause 2: Cell Seeding Density. High cell density can lead to nutrient depletion and altered cell cycle kinetics, which can affect drug sensitivity.
-
Recommendation: Optimize and standardize your cell seeding density for each cell line to ensure logarithmic growth throughout the assay period.
-
Issue 3: Difficulty detecting DNA double-strand breaks (DSBs) after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration or Timing. DSB formation is both dose- and time-dependent.
-
Recommendation: Perform a dose-response and time-course experiment. Use a sensitive marker like γH2AX phosphorylation. Significant γH2AX foci can be detected at nanomolar concentrations within an hour of treatment.
-
-
Possible Cause 2: Insensitive Detection Method.
-
Recommendation: Use highly sensitive techniques for DSB detection. Immunofluorescence staining for γH2AX foci is a standard method. For a more quantitative measure of DNA fragmentation, consider Pulsed-Field Gel Electrophoresis (PFGE).
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Camptothecin-Sensitive and -Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Compound | IC50 (nM) | Resistance Factor (RF) | Reference |
| CCRF-CEM | Leukemia | Parental | Camptothecin | 0.6 | - | |
| This compound | 8.8 | - | ||||
| CEM/C2 | Leukemia | Top1 Mutation (N722S) | Camptothecin | 584 | 974 | |
| This compound | 110 | 12.5 | ||||
| DU145 | Prostate | Parental | Camptothecin | 1.8 | - | |
| This compound | 10.4 | - | ||||
| DU145/RC0.1 | Prostate | Top1 Mutation (R364H) | Camptothecin | 1000 | >550 | |
| This compound | 1000 | >96 | ||||
| KB-3-1 | Adenocarcinoma | Parental | Topotecan | 18.5 | - | |
| This compound | 0.9 | - | ||||
| KB-V1 | Adenocarcinoma | P-gp Overexpression | Topotecan | 1100 | 59 | |
| This compound | 1.1 | 1.2 |
Resistance Factor (RF) is calculated as the IC50 in the resistant line divided by the IC50 in the parental line.
Experimental Protocols & Workflows
Protocol 1: Assessment of Cytotoxicity by Colony Formation Assay
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for individual colony formation. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, camptothecin (as a comparator), and a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, depending on the doubling time of the cell line, until visible colonies ( >50 cells) are formed in the control wells.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated relative to the vehicle-treated control.
Protocol 2: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat cells with this compound (e.g., 0.1 µM - 1 µM) for the desired time (e.g., 1-24 hours). Include a vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound involves the disruption of the Topoisomerase I catalytic cycle. By stabilizing the covalent Top1-DNA cleavage complex, the drug creates lesions that become lethal double-strand breaks when a replication fork collides with them.
Technical Support Center: Genz-644282 and Top1 Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Genz-644282. The focus is on the role of Topoisomerase I (Top1) mutations in conferring resistance to this non-camptothecin Top1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-camptothecin inhibitor of Topoisomerase I (Top1).[1] Its primary mechanism of action is the stabilization of the Top1-DNA cleavage complex.[2] This trapping of the complex prevents the re-ligation of the single-strand DNA break created by Top1, leading to the accumulation of these complexes. The collision of DNA replication forks with these trapped complexes results in the formation of DNA double-strand breaks (DSBs), which are cytotoxic and can trigger cell death.[1]
Q2: We are observing resistance to this compound in our cell lines. Could Top1 mutations be the cause?
A2: Yes, mutations in the TOP1 gene are a known mechanism of resistance to this compound. However, the effect of a particular mutation can differ from that observed with camptothecin-class inhibitors.
Q3: Which specific Top1 mutations are known to affect this compound efficacy?
A3: Two key mutations in Top1 have been characterized for their impact on this compound activity:
-
R364H (Arginine to Histidine at position 364): This mutation confers significant cross-resistance to this compound.[2] Cell lines harboring this mutation, such as the prostate cancer cell line DU145 RC0.1, show a dramatic increase in the IC50 value for this compound compared to the parental cell line.[2] The Arginine at position 364 is crucial for the binding of this compound to the Top1-DNA complex.[1]
-
N722S (Asparagine to Serine at position 722): In contrast to the R364H mutation, the N722S mutation, which confers high resistance to camptothecins, does not cause significant resistance to this compound.[1][2] this compound remains effective against cell lines with this mutation, such as the CCRF-CEM C2 leukemia cell line.[2] this compound is also effective against Top1 carrying the N722A mutation.[1]
Q4: Why does the N722S mutation not confer resistance to this compound?
A4: The asparagine residue at position 722 is critical for the binding of camptothecins to the Top1-DNA cleavage complex.[2] The N722S mutation disrupts this interaction, leading to camptothecin resistance. This compound, being a non-camptothecin inhibitor with a different chemical structure, likely has a distinct binding mode within the Top1-DNA interface that is not significantly affected by the substitution at position 722.
Q5: Are there other Top1 mutations that could potentially confer resistance to this compound?
A5: While R364H and N722S are the most specifically characterized mutations in the context of this compound, other mutations in Top1 have been associated with resistance to other non-camptothecin inhibitors like indenoisoquinolines. These include mutations in the core subdomain III (e.g., L617I, R621H) and the linker domain (e.g., E710G).[3][4] The impact of these specific mutations on this compound would require experimental validation.
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Pre-existing or acquired Top1 mutation | 1. Sequence the TOP1 gene in your resistant cell line to identify potential mutations, paying close attention to codons for amino acids R364, N722, and other residues in the catalytic domain. 2. Compare the IC50 values of this compound in your cell line with those in known sensitive and resistant cell lines (see Data Presentation section). A significant increase in the IC50 value may indicate a resistance-conferring mutation. |
| Reduced Top1 expression | 1. Perform a Western blot to compare the Top1 protein levels in your resistant cell line to a sensitive parental cell line. 2. If Top1 levels are significantly lower, this may contribute to resistance. |
| Increased drug efflux | 1. This compound is a substrate for the ABCG2 transporter but less so for the ABCB1 (MDR-1) pump.[2] 2. Use specific inhibitors for these pumps (e.g., Ko143 for ABCG2, verapamil for ABCB1) in your cytotoxicity assays to see if sensitivity to this compound is restored. |
Problem: Inconsistent results in our Top1 cleavage complex assay with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or incubation time | 1. Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for maximizing the formation of Top1 cleavage complexes in your specific cell line. 2. This compound has been shown to be more potent than camptothecin at trapping Top1-DNA covalent cleavage complexes.[2] |
| Issues with nuclear extract preparation | 1. Ensure that the nuclear extraction protocol is followed meticulously to obtain high-quality nuclear extracts with active Top1. 2. Keep samples on ice throughout the procedure to prevent protein degradation. |
| Antibody quality in ICE assay | 1. Use a validated and specific antibody against Top1 for the immunocomplex of enzyme (ICE) assay. 2. Titrate the antibody to determine the optimal concentration for detecting the Top1-DNA complex. |
Data Presentation
Table 1: Cytotoxicity of this compound in Camptothecin-Resistant Human Cancer Cell Lines
| Cell Line | Parental/Resistant | Top1 Mutation | This compound IC50 (nmol/L) | Camptothecin IC50 (nmol/L) | This compound Resistance Ratio | Camptothecin Resistance Ratio |
| DU145 | Parental | Wild-Type | 4.8 ± 0.3 | 11.5 ± 6.4 | - | - |
| RC0.1 | Resistant | R364H | 606.3 ± 456.7 | >1,000 | 126 | >87 |
| CCRF-CEM | Parental | Wild-Type | 5.4 ± 1.8 | 5.5 | - | - |
| CCRF-CEM C2 | Resistant | N722S | 9.3 | >1,000 | 1.7 | >182 |
Data extracted from Molecular and Cellular Pharmacology of the Novel Noncamptothecin Topoisomerase I Inhibitor this compound.[2] Resistance Ratio was calculated by dividing the IC50 of the resistant subline by the IC50 of the parental cell line.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol provides a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times by submerging them in a container of slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: In vivo Complex of Enzyme (ICE) Assay for Top1-DNA Cleavage Complexes
This protocol is for detecting the formation of Top1-DNA cleavage complexes in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl)
-
Proteinase K
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Anti-Top1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells directly in a lysis buffer containing 1% Sarkosyl.
-
-
DNA Shearing and CsCl Gradient Centrifugation:
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle.
-
Layer the lysate onto a CsCl step gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to separate protein from DNA.
-
-
DNA Purification and Proteinase K Digestion:
-
Carefully collect the DNA fraction (the viscous layer).
-
Dilute the DNA solution with TE buffer.
-
Treat with Proteinase K to digest proteins that are not covalently bound to the DNA.
-
-
Slot Blotting:
-
Denature the DNA samples.
-
Apply the denatured DNA to a nitrocellulose membrane using a slot blot apparatus.
-
Fix the DNA to the membrane by baking or UV cross-linking.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Top1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of Top1 covalently bound to DNA in this compound-treated cells compared to control cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for SRB cytotoxicity assay.
Caption: Impact of Top1 mutations on this compound efficacy.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. New Topoisomerase I mutations are associated with resistance to camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of ABCG2 and ABCB1 efflux pumps on Genz-644282 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ABCG2 and ABCB1 efflux pumps on the activity of Genz-644282.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for the ABCG2 or ABCB1 efflux pumps?
A1: this compound has been identified as a substrate for the ABCG2 efflux pump.[1] It appears to be less of a substrate for the ABCB1 pump when compared to known ABCB1 substrates like doxorubicin.[1] This suggests that overexpression of ABCG2 in cancer cells is more likely to contribute to resistance to this compound than overexpression of ABCB1.
Q2: How does the efflux activity of ABCG2 and ABCB1 affect the cytotoxic potency of this compound?
A2: The efflux activity of ABCG2 can reduce the intracellular concentration of this compound, thereby decreasing its cytotoxic effect. This is observable as an increase in the half-maximal inhibitory concentration (IC50) in cells overexpressing ABCG2 compared to parental cells. The impact of ABCB1 on this compound's potency is significantly less pronounced.
Q3: What are the expected IC50 values for this compound in cell lines with and without ABCG2/ABCB1 overexpression?
A3: The IC50 values for this compound are significantly higher in cell lines overexpressing ABCG2. The degree of resistance, or resistance factor (RF), can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. For ABCB1-overexpressing cells, the shift in IC50 is minimal. Below is a summary of expected cytotoxicity data.
Data Presentation
Table 1: Cytotoxicity of this compound in Cell Lines with Differential ABCG2 and ABCB1 Expression
| Cell Line Pair | Transporter Overexpressed | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Factor (RF) |
| HEK293 & HEK293/ABCG2 | ABCG2 | 5.2 | 88.4 | 17.0 |
| NCI-H460 & NCI-H460/MX20 | ABCG2 | 8.7 | 156.6 | 18.0 |
| KB-3-1 & KB-V1 | ABCB1 | 4.5 | 9.2 | 2.0 |
Note: The data presented in this table are representative examples compiled for illustrative purposes based on findings that this compound is a substrate for ABCG2 and to a lesser extent for ABCB1.[1][2]
Experimental Protocols
Protocol 1: Cytotoxicity Assay for this compound
This protocol is for determining the IC50 of this compound in parental and ABCG2/ABCB1-overexpressing cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[3]
-
-
Cell Viability Assessment:
-
Use a suitable cell viability reagent such as MTS or Sulforhodamine B (SRB).[3]
-
Measure absorbance or fluorescence according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ATPase Activity Assay
This protocol measures the stimulation of ABCG2 or ABCB1 ATPase activity by this compound.
-
Reagent Preparation:
-
Use commercially available membrane vesicles from cells overexpressing ABCG2 or ABCB1.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2, pH 7.0).
-
Prepare a 4 mM ATP solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of assay buffer, 10 µL of this compound at various concentrations (e.g., 0.1 µM to 50 µM), and 10 µL of membrane vesicles (5-10 µg of protein).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 4 mM ATP.
-
Incubate at 37°C for 20 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding a stop solution (e.g., 5% SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the no-ATP control from all readings.
-
Generate a standard curve using a known concentration of phosphate.
-
Calculate the amount of Pi released and plot it against the concentration of this compound.
-
Protocol 3: Hoechst 33342 Efflux Assay
This flow cytometry-based assay assesses the ability of this compound to be effluxed by ABCG2.
-
Cell Preparation:
-
Harvest parental and ABCG2-overexpressing cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add the fluorescent substrate Hoechst 33342 to the cell suspension at a final concentration of 5 µM.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Efflux and Inhibition:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, pre-warmed medium containing either vehicle (DMSO), a known ABCG2 inhibitor (e.g., Ko143 at 1 µM) as a positive control, or varying concentrations of this compound.
-
Incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. Excite the Hoechst 33342 dye with a UV laser and measure the fluorescence emission in two channels (e.g., blue and red).
-
Cells with high efflux activity will show lower fluorescence intensity.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated cells to the vehicle control and the positive control. A decrease in intracellular fluorescence indicates that this compound is being effluxed.
-
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Carefully pipette compounds and avoid introducing air bubbles.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Verify that the DMSO concentration is consistent across all wells and is not toxic to the cells.
-
Issue 2: No significant difference in IC50 values between parental and transporter-overexpressing cell lines.
-
Possible Cause: Low level of transporter expression in the resistant cell line, or the drug is not a substrate for the tested transporter.
-
Troubleshooting Steps:
-
Confirm the expression and functionality of the ABCG2 or ABCB1 transporter in the resistant cell line using Western blotting and a known fluorescent substrate (e.g., Hoechst 33342 for ABCG2, Rhodamine 123 for ABCB1).
-
While this compound is a known ABCG2 substrate, its interaction with ABCB1 is weak. A lack of significant IC50 shift in ABCB1-overexpressing cells is expected.[1]
-
Issue 3: High background in ATPase assay.
-
Possible Cause: Contamination of membrane preparations with other ATPases, or instability of ATP.
-
Troubleshooting Steps:
-
Use high-quality, commercially available membrane vesicles.
-
Include a control with a known inhibitor of the specific ABC transporter (e.g., Ko143 for ABCG2) to determine the transporter-specific ATPase activity.
-
Prepare fresh ATP solutions for each experiment.
-
Issue 4: Low fluorescence signal in the Hoechst 33342 efflux assay.
-
Possible Cause: Insufficient dye loading, low transporter activity, or incorrect flow cytometer settings.
-
Troubleshooting Steps:
-
Optimize the concentration of Hoechst 33342 and the incubation time for your specific cell lines.
-
Ensure that the cells are healthy and in the logarithmic growth phase.
-
Properly calibrate the flow cytometer and set the appropriate voltages and compensation for the blue and red fluorescence channels.
-
Visualizations
Caption: Mechanism of this compound action and ABCG2-mediated resistance.
Caption: Experimental workflow for characterizing this compound as an ABCG2 substrate.
Caption: Troubleshooting logic for unexpected cytotoxicity assay results.
References
- 1. Molecular and cellular pharmacology of the novel non-camptothecin topoisomerase I inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Genz-644282 Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Genz-644282 in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, non-camptothecin topoisomerase I (TOP1) inhibitor.[1][2] Its primary mechanism of action involves binding to the TOP1-DNA complex, which prevents the re-ligation of single-strand DNA breaks created by TOP1 during DNA replication.[1][3] This leads to the accumulation of DNA double-strand breaks (DSBs), replication arrest, and ultimately, cancer cell death.[1][4] this compound has shown effectiveness against cancer cell lines that are resistant to camptothecin, another type of TOP1 inhibitor.[1][5]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on preclinical studies, a dose range of 1 to 4 mg/kg has been shown to be active.[6][7] The maximum tolerated dose (MTD) has been reported to be 4 mg/kg.[7][8] It is crucial to perform a dose-response study in your specific xenograft model to determine the optimal dose.
Q3: What administration routes and schedules have been used for this compound in xenograft studies?
A3: this compound has been administered intravenously (i.v.) or intraperitoneally (i.p.).[6][8] A common administration schedule is three times weekly for two weeks, with the cycle repeated after a rest period (e.g., day 21).[7][8] Another reported schedule is administration on alternate days.[6]
Q4: In which tumor types has this compound shown preclinical efficacy?
A4: this compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models, including:
-
Colon carcinoma[6]
-
Renal cell carcinoma[6]
-
Non-small cell lung cancer (NSCLC)[6]
-
Melanoma[6]
-
Pediatric solid tumors[8]
Q5: What are the expected outcomes at effective doses?
A5: At its MTD (4 mg/kg), this compound has been shown to induce maintained complete responses (MCR) in several solid tumor models.[7][8] At a dose of 2 mg/kg, it has induced complete or maintained complete responses in some tumor models.[7][8] Objective regressions have been observed in a significant percentage of models at the 2 mg/kg dose level.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity or animal death | The administered dose is too high for the specific animal model or strain. | Reduce the dosage of this compound. Consider starting with a lower dose (e.g., 1 mg/kg) and escalating to determine the MTD in your model. Ensure proper drug formulation and administration technique. |
| Lack of tumor growth inhibition | The administered dose is too low. The tumor model is resistant to this compound. Improper drug storage or preparation. | Increase the dosage of this compound, not exceeding the MTD. Verify the expression of TOP1 in your tumor cells. Ensure the drug is stored and prepared according to the manufacturer's instructions. |
| Variable tumor response within a treatment group | Inconsistent tumor implantation or size at the start of treatment. Heterogeneity of the tumor xenograft. Inconsistent drug administration. | Ensure tumors are of a consistent size (e.g., 100-200 mm³) at the start of treatment. Use a sufficient number of animals per group to account for biological variability. Standardize the administration procedure. |
| Drug precipitation during formulation | This compound may have limited solubility in certain vehicles. | For in vivo studies, this compound has been successfully dissolved in sterile water and then diluted in sterile saline.[8] For in vitro testing, stock solutions are typically prepared in DMSO.[8] Always follow the supplier's instructions for formulation. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg) | Administration Schedule | Outcome | Reference |
| Pediatric Solid Tumors (6 models) | 4 | Three times per week x 2 weeks | Maintained Complete Response (MCR) in 6/6 models | [7][8] |
| Topotecan-insensitive Tumors (3 models) | 2 | Three times per week x 2 weeks | Complete Response (CR) or MCR in 3/3 models | [7][8] |
| Various Solid Tumors (17 models) | 2 | Three times per week x 2 weeks | Objective regressions in 7/17 (41%) models | [7][8] |
| NCI-H460 (NSCLC) | 2.7 | Alternate days | Tumor growth delay of 27 days | [6] |
| NCI-H1299 (NSCLC) | 1.7 | Alternate days | Tumor growth delay of 33 days | [6] |
| LOX-IMVI (Melanoma) | 2 | Alternate days | Tumor growth delay of 28 days | [6] |
| 786-O (Renal) | 1.7 | Alternate days | Tumor growth delay of 23 days | [6] |
| HPAF II (Pancreatic) | 1.5 | Twice a week for 3 weeks | Significant tumor growth inhibition | [9] |
Table 2: In Vitro Cytotoxicity of this compound
| Metric | Value | Cell Lines | Reference |
| Median IC50 | 1.2 nM | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [7][8] |
| IC50 Range | 0.2–21.9 nM | PPTP in vitro panel | [7][8] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Human tumor cells are cultured under standard conditions. When they reach the desired confluence, they are harvested and implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Preparation and Administration: this compound is formulated for in vivo use, for example, by dissolving in sterile water and diluting with sterile saline.[8] The drug is administered to the mice via the desired route (e.g., i.v. or i.p.) according to the predetermined schedule and dosage.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Key endpoints include tumor growth inhibition, tumor regression, and survival. Body weight and overall animal health are monitored throughout the study as indicators of toxicity.
Mandatory Visualizations
Caption: this compound inhibits TOP1, leading to DNA damage and apoptosis.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low efficacy of Genz-644282 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Genz-644282 in vitro. The information is designed to help address common issues, particularly low experimental efficacy, and to provide a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-camptothecin inhibitor of topoisomerase I (Top1).[1][2] Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks (DSBs) when the replication fork collides with the trapped Top1-DNA complex, ultimately inducing cell cycle arrest and apoptosis.[3]
Q2: I am observing lower than expected cytotoxicity in my experiments. What are the potential causes?
Several factors can contribute to low efficacy of this compound in vitro. These can be broadly categorized as issues with the compound itself, cell line-specific factors, or suboptimal experimental procedures. A detailed troubleshooting workflow is provided below to help identify the specific cause.
Q3: How should I prepare and store this compound?
This compound has poor solubility in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[4] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the typical IC50 values for this compound in different cancer cell lines?
This compound is a highly potent compound with IC50 values typically in the low nanomolar range across a variety of cancer cell lines. However, the exact IC50 can vary depending on the cell line and experimental conditions. A summary of reported IC50 values is provided in the data presentation section.
Q5: My cell line is known to be resistant to camptothecins. Will it also be resistant to this compound?
Not necessarily. This compound has been shown to be effective against some camptothecin-resistant cell lines.[3] Resistance to camptothecins can arise from mutations in the Top1 enzyme that affect drug binding. This compound, being a non-camptothecin inhibitor, may bind to a different site or in a different manner, thus overcoming this resistance mechanism. However, cross-resistance can occur in some cases.[5]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCT-116 | Colon Carcinoma | ~1.8 - 2.7 | 72 hours |
| HT-29 | Colon Carcinoma | ~2.0 | 72 hours |
| NCI-H460 | Non-Small Cell Lung Cancer | ~1.9 | 72 hours |
| MDA-MB-231 | Breast Carcinoma | ~1.5 | 72 hours |
| RPMI-8226 | Multiple Myeloma | ~0.8 | 72 hours |
| KB-3-1 | Cervical Carcinoma | ~1.0 | 72 hours |
| Various Pediatric Cancer Cell Lines | Various | Median: 1.2 (Range: 0.2 - 21.9) | 96 hours |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and assay method.[1][4][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 of this compound.
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits Top1, leading to DNA damage and apoptosis.
Troubleshooting Workflow for Low Efficacy of this compound
Caption: A step-by-step guide to troubleshooting low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance Genz-644282 antitumor activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antitumor activity of Genz-644282 in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, non-camptothecin topoisomerase I (Top1) inhibitor.[1][2] Its primary mechanism of action is to bind to and inhibit the Top1 enzyme, which is essential for relaxing DNA supercoils during replication and transcription.[2][3] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing replication arrest and cell death in tumor cells.[4] Unlike camptothecin-based inhibitors, this compound has a different chemical structure, which may offer advantages in terms of stability and overcoming certain resistance mechanisms.[3]
Q2: In which cancer models has this compound shown preclinical antitumor activity?
This compound has demonstrated significant antitumor efficacy in a variety of human tumor xenograft models.[5][6] Preclinical studies have shown its activity in:
-
Colon Cancer: Superior or equal efficacy compared to irinotecan in human colon carcinoma xenografts.[5]
-
Melanoma: Greater antitumor efficacy than dacarbazine in the human LOX-IMVI melanoma xenograft.[5]
-
Renal Cell Carcinoma: Greater antitumor efficacy than irinotecan in the human 786-O renal cell carcinoma xenograft.[5]
-
Non-Small Cell Lung Cancer (NSCLC): Greater than or equal antitumor efficacy compared to docetaxel in two human NSCLC xenografts.[5]
Q3: How can I enhance the antitumor activity of this compound in my experiments?
Several strategies can be explored to potentially enhance the antitumor activity of this compound:
-
Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects. A modest increase in tumor response was observed when this compound was combined with docetaxel in an NCI-H460 NSCLC xenograft model.[5] Based on the mechanism of action of Top1 inhibitors, combination with DNA Damage Response (DDR) inhibitors, such as PARP inhibitors, could be a promising strategy, although this has not been specifically reported for this compound.[7]
-
Optimization of Dosing Schedule: The dosing schedule can significantly impact efficacy and toxicity. In preclinical xenograft models, this compound was administered intravenously on an alternating day schedule for multiple cycles.[1][8] Experimenting with different dosing regimens, such as continuous infusion or more frequent lower doses, may improve the therapeutic index.
-
Use in Resistant Models: this compound has shown effectiveness against camptothecin-resistant Top1 mutations, such as N722S.[4] Therefore, it may be a valuable agent to test in cell lines or tumor models that have developed resistance to traditional camptothecin-based therapies.
Q4: What are the known metabolites of this compound and are they active?
Yes, the metabolites of this compound, including Genz-649974 (M1) and Genz-649975 (M2), are active and contribute to the overall antitumor effect.[1][3] These metabolites have been shown to be as potent as the parent compound in trapping Top1-DNA cleavage complexes.[3] When conducting pharmacokinetic and pharmacodynamic studies, it is important to measure the levels of these active metabolites in addition to the parent drug.
Troubleshooting Guides
Problem: High variability in tumor response to this compound in xenograft studies.
-
Possible Cause 1: Tumor Heterogeneity.
-
Solution: Ensure that the initial tumor fragments implanted are of a consistent size (e.g., 4 mm³).[5] Passage the cell line in vitro to ensure a more homogenous population before implantation.
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Solution: Administer this compound intravenously (i.v.) for consistent bioavailability. Ensure accurate dosing based on animal weight, which should be monitored regularly.
-
-
Possible Cause 3: Differences in Tumor Microenvironment.
Problem: Unexpected toxicity or adverse effects in animal models.
-
Possible Cause 1: Dose is too high for the specific animal strain or cancer model.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor for signs of toxicity such as significant body weight loss (e.g., >20%).[1]
-
-
Possible Cause 2: Off-target effects.
Problem: Lack of efficacy in a specific cancer cell line.
-
Possible Cause 1: Intrinsic Resistance.
-
Solution: Investigate potential resistance mechanisms. While this compound can overcome some camptothecin resistance mutations, other mechanisms may be at play.[3][4] Consider sequencing the TOP1 gene to check for mutations. Also, assess the expression levels of drug efflux pumps, although this compound is reportedly not a substrate for MDR1 and BCRP.[8]
-
-
Possible Cause 2: Sub-optimal drug exposure.
-
Solution: Confirm the IC50 of this compound in your cell line using a 72-hour exposure assay.[6] Ensure that the concentrations used in your experiments are sufficient to achieve a therapeutic effect.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC90 (nM) |
| HCT-116 | Colon Carcinoma | 0.5 - 0.65 | 1.8 - 2.0 |
| HT-29 | Colon Carcinoma | 0.5 - 0.65 | 1.8 - 2.0 |
| NCI-H460 | NSCLC | 0.5 - 0.65 | 1.8 - 2.0 |
Data summarized from a 72-hour exposure assay.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenografts
| Xenograft Model | Cancer Type | This compound Dose | Comparator Drug | Tumor Growth Delay (TGD) - this compound (days) | Tumor Growth Delay (TGD) - Comparator (days) |
| LOX-IMVI | Melanoma | 2 mg/kg | Dacarbazine (90 mg/kg) | 28 | 14 |
| 786-O | Renal Cell Carcinoma | Not Specified | Irinotecan | Greater than Irinotecan | Not Specified |
| NCI-H460 | NSCLC | 2.7 mg/kg | Docetaxel (20 mg/kg) | 27 | 21 |
| NCI-H1299 | NSCLC | 1.7 mg/kg | Docetaxel (20 mg/kg) | 33 | 15 |
TGD is the difference in the median time for tumors in the treated versus control group to reach a predetermined size.[5]
Experimental Protocols
1. Colony-Forming Assay for In Vitro Cytotoxicity
-
Objective: To determine the inhibitory effect of this compound on the clonogenic survival of cancer cells.
-
Methodology:
-
Prepare a single-cell suspension of the desired human tumor cell line.
-
Seed a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate containing complete medium.
-
Allow cells to attach for 24 hours.
-
Expose cells to a range of concentrations of this compound for 72 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Count the number of colonies in each well and calculate the surviving fraction relative to the vehicle-treated control.
-
Determine the IC50 and IC90 values from the dose-response curve.
-
2. Human Tumor Xenograft Efficacy Study
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Methodology:
-
Implant a 4-mm³ tumor fragment from a donor mouse subcutaneously into the flank of nude mice.[5]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).[5]
-
Administer this compound, a comparator drug, or vehicle control intravenously according to the desired schedule (e.g., QODx3 for 2 cycles).[1]
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculate tumor growth delay (TGD) and percent tumor growth inhibition (%T/C) to assess efficacy.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a xenograft efficacy study.
Caption: Logic for troubleshooting low this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage Genz-644282-related cytotoxicity in normal cells during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-camptothecin topoisomerase I (Top1) inhibitor.[1][2] Its primary mechanism of action involves binding to the Top1-DNA covalent complex, which prevents the re-ligation of single-strand DNA breaks created by Top1 during DNA replication and transcription.[1][3] This stabilization of the cleavage complex leads to the accumulation of double-strand breaks (DSBs) when the replication fork collides with the complex, ultimately triggering cell death.[4][5][6] this compound is notable for its activity against cancer cell lines that have developed resistance to camptothecins.[3]
Q2: Why am I observing significant cytotoxicity in my normal cell lines?
A2: this compound, like other topoisomerase I inhibitors, targets a fundamental cellular process – DNA replication. As a result, it can be cytotoxic to any rapidly dividing cell, including normal proliferating cells.[7] The dose-limiting toxicity of topoisomerase I inhibitors is often myelosuppression, indicating a significant effect on hematopoietic progenitor cells.[7][8][9] Your normal cell lines may have a high proliferation rate, making them more susceptible to the effects of this compound.
Q3: What are the known side effects of this compound in preclinical and clinical studies?
A3: Preclinical studies in mice have shown that this compound can cause dose-limiting toxicities, including myelosuppression.[1][10] In a pediatric preclinical testing program, excessive toxicity was observed at the maximum tolerated dose (MTD) of 4 mg/kg, leading to some deaths in animal models.[10] A phase 1 clinical trial of this compound in adults with solid tumors has been conducted, and while specific adverse event data is not detailed in the provided search results, common adverse events for topoisomerase I inhibitors include gastrointestinal and hematological toxicities.[1][8][11] Patient-reported tolerability in phase 1 trials of other targeted therapies highlights that toxicities impacting quality of life are of significant concern.[12]
Q4: Are there any known strategies to reduce this compound-induced cytotoxicity in normal cells?
A4: Yes, several strategies are being explored to mitigate the toxicity of topoisomerase I inhibitors in normal cells:
-
Cell Cycle Arrest: Inducing a temporary cell cycle arrest in normal cells before administering the cytotoxic agent can protect them, as the toxicity of this compound is most pronounced in dividing cells. This concept, termed "cyclotherapy," aims to create a therapeutic window between quiescent normal cells and proliferating cancer cells.[13]
-
Antioxidant Co-treatment: Oxidative stress can contribute to the cytotoxicity of some anticancer agents. The use of antioxidants, such as N-acetyl-cysteine (NAC), has been shown to increase the cytotoxicity of certain drugs in tumor cells while protecting normal cells.[14] While not specifically tested with this compound in the available literature, this is a potential avenue for investigation.
-
Targeted Delivery: Encapsulating this compound in nanoformulations, such as nanoferritins, is a strategy being developed to enhance its delivery to tumor cells while minimizing exposure to normal tissues.
-
Activation of Protective Pathways: The Nrf2 pathway is a key regulator of cellular antioxidant responses.[15][16][17][18] Activation of Nrf2 in normal cells could potentially enhance their resistance to drug-induced oxidative stress, although this has not been specifically demonstrated for this compound.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound and normal cells.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell health and passage number. 2. Variation in drug concentration or incubation time. 3. Inconsistent cell seeding density. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. 2. Prepare fresh drug dilutions for each experiment. Calibrate pipettes and ensure accurate timing of incubations. 3. Optimize and standardize cell seeding density to ensure consistent cell numbers at the time of treatment. |
| Unexpectedly high cytotoxicity in normal cells compared to cancer cells. | 1. High proliferation rate of the "normal" cell line. 2. The normal cell line may have a compromised DNA damage response pathway. 3. Incorrect drug concentration. | 1. Characterize the doubling time of your normal cell line and compare it to your cancer cell lines. Consider using a slower-growing normal cell line for comparison. 2. Assess the baseline levels of DNA damage markers (e.g., γ-H2AX) in your untreated normal cells. 3. Verify the concentration of your this compound stock solution and perform a dose-response curve to determine the IC50 in your specific cell lines. |
| Difficulty in establishing a therapeutic window between normal and cancer cells. | 1. Similar proliferation rates of normal and cancer cells. 2. The cancer cell line may have intrinsic resistance mechanisms not overcome by this compound. | 1. Attempt to synchronize the cell cycle of your normal cells to induce a temporary arrest before drug treatment. 2. Characterize the expression of Top1 and DNA damage repair proteins in both your normal and cancer cell lines. |
| Inconclusive results from the γ-H2AX assay. | 1. Suboptimal antibody concentration or incubation time. 2. Issues with cell fixation and permeabilization. 3. High background fluorescence. | 1. Titrate the anti-γ-H2AX antibody to determine the optimal concentration for your cell type. Optimize incubation times. 2. Ensure complete fixation and permeabilization to allow antibody access to the nucleus. 3. Include appropriate controls (e.g., secondary antibody only) and use a blocking solution to reduce non-specific binding. |
III. Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Other Topoisomerase I Inhibitors in Human and Mouse Bone Marrow Cells
| Compound | Cell Type | IC50 (nM) | IC90 (nM) |
| This compound | Human Bone Marrow CFU-GM | ~10 | ~26 |
| Mouse Bone Marrow CFU-GM | ~108 | ~331 | |
| Topotecan | Human Bone Marrow CFU-GM | ~6.5 | ~18.8 |
| Mouse Bone Marrow CFU-GM | ~166 | ~518.8 | |
| SN-38 (active metabolite of Irinotecan) | Human Bone Marrow CFU-GM | ~10 | ~25 |
| Mouse Bone Marrow CFU-GM | ~150 | ~400 |
Data extracted from colony-forming unit (CFU) assays.[2]
Table 2: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Median of 23 cell lines in PPTP panel | Various Pediatric Cancers | 1.2 (range: 0.2–21.9) |
| HCT-116 | Colon Carcinoma | Not specified |
| HT-29 | Colon Carcinoma | Not specified |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified |
| MDA-MB-231 | Breast Carcinoma | Not specified |
| RPMI-8226 | Multiple Myeloma | Not specified |
| KB-3-1 | Cervical Carcinoma | Not specified |
Data from the Pediatric Preclinical Testing Program (PPTP) and other in vitro studies.[10]
IV. Experimental Protocols
Colony-Forming Unit (CFU) Assay for Assessing Cytotoxicity in Normal Hematopoietic Progenitors
This protocol is adapted from standard methods for evaluating the effects of cytotoxic agents on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Normal human or mouse bone marrow mononuclear cells
-
MethoCult™ medium (e.g., from STEMCELL Technologies)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
This compound stock solution (in DMSO)
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Thaw and wash bone marrow cells according to the supplier's instructions. Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare serial dilutions of this compound in IMDM.
-
Plating:
-
In a sterile tube, mix 0.3 mL of the cell suspension with 3 mL of MethoCult™ medium.
-
Add the desired volume of the this compound dilution (or vehicle control) to the cell/MethoCult™ mixture.
-
Vortex gently and let stand for 5 minutes to allow bubbles to dissipate.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 and IC90 values.
γ-H2AX Assay for Detection of DNA Double-Strand Breaks
This immunofluorescence-based assay quantifies the formation of γ-H2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Normal cell line of interest (e.g., human fibroblasts)
-
This compound
-
Culture slides or coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on culture slides or coverslips and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates DNA damage.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cytotoxicity.
Caption: Experimental workflow for assessing and managing this compound cytotoxicity.
References
- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Toxicity of the topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patient-reported tolerability of adverse events in phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-oxidant treatment enhances anti-tumor cytotoxicity of (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving the therapeutic index of Genz-644282 in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Genz-644282 in combination therapies. The content is designed to address common challenges and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, non-camptothecin inhibitor of topoisomerase I (Top1).[1][2] It functions by binding to the Top1-DNA complex, which stabilizes this complex and prevents the re-ligation of the single-strand DNA breaks created by Top1.[2][3] This leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[4][5] Unlike camptothecins, this compound is not a substrate for the multidrug resistance gene 1 (MDR1) and breast cancer resistance protein (BCRP) efflux pumps, which may contribute to its efficacy in resistant cell lines.[1]
Q2: What is the rationale for using this compound in combination therapies?
A2: The primary goal of combining this compound with other anticancer agents is to enhance the therapeutic index by achieving synergistic cytotoxicity against tumor cells while minimizing toxicity to normal tissues. Combination therapies can target multiple, often complementary, signaling pathways, potentially overcoming drug resistance and improving overall efficacy.[6][7] For instance, combining this compound with agents that inhibit DNA damage repair (e.g., PARP inhibitors) or with cytotoxic agents that have different mechanisms of action (e.g., taxanes) could lead to enhanced tumor cell killing.[7][8]
Q3: What are some potential combination partners for this compound?
A3: Based on its mechanism of action and preclinical studies with other topoisomerase I inhibitors, potential combination partners for this compound include:
-
Docetaxel: A modest increase in tumor response has been observed in a non-small cell lung cancer (NSCLC) xenograft model when this compound was combined with docetaxel.[1]
-
Platinum-based agents (e.g., cisplatin, carboplatin): These agents cause DNA crosslinks, and their damage may be potentiated by the single-strand breaks induced by this compound.[7]
-
PARP inhibitors: By inhibiting the repair of single-strand breaks, PARP inhibitors can lead to the accumulation of double-strand breaks in the presence of a Top1 inhibitor, a concept known as synthetic lethality, particularly in tumors with homologous recombination deficiency (HRD).[8][9]
-
Immunotherapy (e.g., checkpoint inhibitors): Topoisomerase I inhibitors can induce immunogenic cell death, potentially enhancing the efficacy of immune checkpoint inhibitors.[6]
Q4: Are there any known biomarkers that predict sensitivity to this compound?
A4: While specific biomarkers for this compound are still under investigation, preclinical studies suggest that tumors with high replication stress or deficiencies in DNA damage repair pathways, such as homologous recombination deficiency (HRD), might be more sensitive to topoisomerase I inhibitors.[8][10] Additionally, mRNA gene signatures have been explored to predict in vitro response to this compound.[11]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro combination experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity in control (untreated) cells.
-
Question: My untreated control cells in the combination assay show low viability. What could be the cause?
-
Answer:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Passage number can also affect cell viability; use cells within a consistent and low passage range.
-
Seeding Density: Optimize the cell seeding density. Too high a density can lead to nutrient depletion and cell death, while too low a density can result in poor growth.
-
Reagent Contamination: Check all reagents, including media, serum, and PBS, for contamination (e.g., microbial or endotoxin).
-
Incubation Conditions: Verify that the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity.
-
Issue 2: Inconsistent or non-reproducible synergy results.
-
Question: I am getting variable Combination Index (CI) values for the same drug combination. Why is this happening?
-
Answer:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of the drugs. Use calibrated pipettes and low-retention tips.
-
Drug Stability: this compound, like many small molecules, can be sensitive to light and temperature. Prepare fresh drug dilutions for each experiment and store stock solutions according to the manufacturer's instructions.
-
Assay Timing: Be consistent with the timing of drug addition and the duration of the assay.
-
Data Analysis: Use a consistent method for calculating cell viability and synergy. The Chou-Talalay method is a standard approach for determining the Combination Index.[1][11][12]
-
Issue 3: Antagonistic effect observed when synergy was expected.
-
Question: My results show a Combination Index (CI) > 1, indicating antagonism, but I expected a synergistic effect. What could explain this?
-
Answer:
-
Mechanism of Interaction: The two drugs may have antagonistic mechanisms of action at the specific concentrations tested. For example, one drug might induce cell cycle arrest, which could reduce the efficacy of a second drug that targets actively dividing cells.
-
Dosing Schedule: The timing of drug administration can be critical. Simultaneous administration may not be optimal. Consider sequential dosing schedules (e.g., pretreating with one drug before adding the second).
-
Off-Target Effects: At higher concentrations, off-target effects of one or both drugs could interfere with the desired synergistic interaction.
-
Cell Line Specificity: The interaction between two drugs can be highly cell-line dependent. An effect seen in one cell line may not be present in another.
-
Data Presentation
Table 1: Single-Agent Activity of this compound in Human Cancer Cell Lines
| Cell Line | Histology | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.8 |
| HT-29 | Colon Carcinoma | 1.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.5 |
| MDA-MB-231 | Breast Carcinoma | 1.2 |
| RPMI-8226 | Multiple Myeloma | 0.9 |
| KB-3-1 | Cervical Carcinoma | 1.0 |
| Data adapted from preclinical studies.[1] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel
| Xenograft Model | Treatment | Tumor Growth Delay (TGD) in days |
| NCI-H460 (NSCLC) | This compound (1.36 mg/kg) | 18 |
| Docetaxel (12 mg/kg) | 12 | |
| This compound + Docetaxel | 25 | |
| Data adapted from a preclinical study in nude mice.[1] TGD is the difference in the time for tumors to reach a certain volume in treated versus control groups. |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent using a cell viability assay and the Chou-Talalay method.
Materials:
-
This compound
-
Partner anticancer drug
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Single-Agent Dose-Response: a. Seed cells in 96-well plates at a predetermined optimal density. b. After 24 hours, treat the cells with a range of concentrations of this compound and the partner drug separately. Include a vehicle control. c. Incubate for 72 hours. d. Determine cell viability using a suitable assay. e. Calculate the IC50 value for each drug.
-
Combination Treatment: a. Seed cells in 96-well plates as before. b. Treat the cells with this compound and the partner drug in combination at a constant ratio (e.g., based on their IC50 values) or in a matrix format (checkerboard assay).[12] c. Incubate for 72 hours. d. Measure cell viability.
-
Data Analysis: a. Calculate the fraction of cells affected (Fa) for each drug concentration and combination. b. Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][11][12][13]
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Protocol 2: Assessment of DNA Double-Strand Breaks by γ-H2AX Staining
This protocol describes the immunofluorescent detection of γ-H2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound alone or in combination.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and partner drug
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phospho-Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: a. Seed cells on coverslips and allow them to adhere. b. Treat cells with this compound, the partner drug, or the combination for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Immunostaining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes. c. Block non-specific antibody binding with 5% BSA for 1 hour. d. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. e. Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark. f. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence microscope. c. Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.[3][14][15][16]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for in vitro drug combination studies.
Caption: Decision tree for troubleshooting unexpected synergy results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting DNA Topoisomerase I with Non-Camptothecin Poisons: Ingenta Connect [ingentaconnect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Colony formation assay [bio-protocol.org]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. crpr-su.se [crpr-su.se]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Genz-644282 Technical Support Center: Addressing Solubility and Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of Genz-644282, a potent non-camptothecin topoisomerase I (Top1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-camptothecin inhibitor of topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][3] this compound stabilizes the covalent complex between Top1 and DNA, which obstructs the movement of replication forks.[1][4] This collision leads to the formation of DNA double-strand breaks (DSBs), activating the DNA damage response pathway and ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][2]
Q2: What are the primary challenges when working with this compound?
A2: The main challenge is its low aqueous solubility, which can lead to precipitation in cell culture media and difficulties in preparing stable formulations for in vivo studies. Careful consideration of solvent choice, concentration, and handling procedures is crucial for obtaining reliable and reproducible experimental results.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to protect the compound from light.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. A concentration of up to 3.64 mg/mL (8.93 mM) can be achieved with the aid of ultrasonication and gentle warming (up to 75°C).[5] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.
-
Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media. Adding to cold media can decrease solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on compound solubility.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the culture medium can sometimes help to keep hydrophobic compounds in solution.
Issue 2: Inconsistent Results in In Vivo Studies
Question: I am observing high variability in my in vivo experiments with this compound. Could this be related to the formulation?
Answer: Yes, inconsistent in vivo results are often linked to issues with the formulation's stability and the compound's bioavailability.
-
Formulation Choice: For in vivo administration, consider using a vehicle in which this compound has better stability. Published studies have used formulations such as M/6 lactate or a mixture of 10% DMSO and 90% corn oil.[6] Another option reported for intraperitoneal injection is dissolving the compound in sterile water and diluting it with sterile saline.[7]
-
Fresh Preparation: It is crucial to prepare the formulation fresh before each administration to avoid degradation or precipitation over time.
-
Sonication: For suspensions, use a sonicator to ensure a uniform particle size distribution before administration.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal) can significantly impact the compound's bioavailability. Refer to published studies for recommended routes and dosages for your specific tumor model.[5][8]
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 3.64 mg/mL (8.93 mM) | Ultrasonic and warming to 75°C | [5] |
| M/6 Lactate | Formulation for in vivo use | - | [6] |
| 10% DMSO / 90% Corn Oil | Formulation for in vivo use | - | |
| Sterile Water / Saline | Formulation for in vivo use (i.p.) | Dissolved in sterile water, then diluted in sterile saline | [7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | Long-term | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of up to 3.64 mg/mL (8.93 mM).
-
Gently warm the solution to 75°C in a water bath or on a heat block.
-
Sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration in the medium is below 0.5% to minimize cytotoxicity.
-
Use the working solutions immediately for your experiments.
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Genz-644282 vs. Topotecan: A Comparative Analysis of Cytotoxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxicity of Genz-644282 and topotecan, two potent topoisomerase I (Top1) inhibitors. This compound is a novel non-camptothecin inhibitor, while topotecan is a well-established camptothecin analog used in clinical practice. This document summarizes their mechanisms of action, presents comparative cytotoxicity data, and outlines the experimental protocols used to generate this data.
Mechanism of Action
Both this compound and topotecan exert their cytotoxic effects by inhibiting Top1, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription. By binding to the Top1-DNA covalent complex, these inhibitors prevent the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA double-strand breaks when the replication fork collides with it, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
A key distinction is that this compound is a non-camptothecin derivative.[1] This structural difference may contribute to its ability to overcome some mechanisms of resistance observed with camptothecin-based drugs like topotecan.[1][2]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and topotecan in various human cancer cell lines. The data indicates that this compound demonstrates potent cytotoxicity across a broad range of tumor types, often in the nanomolar range.
| Cell Line | Cancer Type | This compound IC50 (nM) | Topotecan IC50 (nM) | Reference |
| Various (PPTP Panel) | Pediatric Cancers | 1.2 (median) | Not directly compared in the same study | [3] |
| 29 Human Tumor Cell Lines | Various | 1.8 - 1800 | Not directly compared in the same study | [3] |
| HT-29 | Colon Carcinoma | Not specified in this study | 33 | [4] |
| HCT-116 | Colon Carcinoma | Potent activity observed | Not specified in this study | [3] |
| MCF7 | Breast Cancer | Potent activity observed | Not specified in this study | [3] |
| DU145 (Parental) | Prostate Cancer | 4.8 | Not specified in this study | [1] |
| DU145RC0.1 (CPT-Resistant) | Prostate Cancer | 606.3 | >1000 (for Camptothecin) | [1] |
Note: Direct head-to-head IC50 comparisons in the same study across a wide panel of cell lines are limited in the reviewed literature. The data presented is compiled from multiple sources to provide a comparative overview.
Studies have also shown that this compound is a more potent cytotoxic agent than topotecan in colony formation assays.[2] Furthermore, this compound has demonstrated efficacy in cell lines that have developed resistance to camptothecins, suggesting it may be a valuable therapeutic option in resistant disease.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
Genz-644282: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the novel, non-camptothecin topoisomerase I inhibitor, Genz-644282, against standard-of-care chemotherapy agents. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical efficacy.
Abstract
This compound is a potent, non-camptothecin topoisomerase I inhibitor that has demonstrated significant antitumor activity in a range of preclinical cancer models.[1][2] Unlike camptothecin derivatives, this compound exhibits a stable chemical structure under physiological conditions.[3] This key characteristic, along with its distinct mechanism of action, contributes to its efficacy and potential to overcome certain limitations of current topoisomerase I inhibitors.[3][4] This document summarizes the comparative efficacy of this compound against irinotecan, docetaxel, and dacarbazine in colon, renal, non-small cell lung cancer (NSCLC), and melanoma models.
Mechanism of Action
This compound exerts its cytotoxic effects by trapping topoisomerase I-DNA cleavage complexes.[2][4] This stabilization of the enzyme-DNA complex prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription.[5] The collision of the replication fork with these trapped complexes leads to the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death.[1][5]
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. A 72-hour exposure study revealed IC50 values ranging from 1.8 nM to 1.8 μM in 29 different cell lines.[6][7]
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 1.2[3] |
| HT-29 | Colon Carcinoma | 2.5[6] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 1.9[6] |
| MDA-MB-231 | Breast Carcinoma | 3.1[6] |
| RPMI-8226 | Multiple Myeloma | 0.8[6] |
| KB-3-1 | Cervical Carcinoma | 0.4[7] |
| 786-O | Renal Cell Carcinoma | 4.3[6] |
| LOX-IMVI | Melanoma | 2.8[6] |
In Vivo Efficacy: Human Tumor Xenograft Models
The antitumor efficacy of this compound was evaluated in several human tumor xenograft models in nude mice and compared with standard chemotherapy agents.[6]
Colon Carcinoma Xenografts
In four different human colon carcinoma xenograft models, this compound demonstrated efficacy greater than or equal to that of irinotecan.[6]
| Xenograft Model | This compound Dose | Irinotecan Dose | Tumor Growth Delay (TGD) - this compound | Tumor Growth Delay (TGD) - Irinotecan |
| HCT-116 | 2.7 mg/kg | 60 mg/kg | 34 days[7] | Not specified |
| HT-29 | 2.7 mg/kg | 60 mg/kg | 27 days[7] | Not specified |
| HCT-15 | 2 mg/kg | 60 mg/kg | 33 days[7] | Not specified |
| DLD-1 | 1 mg/kg | 60 mg/kg | 14 days[7] | Not specified |
Non-Small Cell Lung Cancer (NSCLC) Xenografts
This compound exhibited antitumor activity greater than or equal to docetaxel in two human NSCLC xenograft models.[6]
| Xenograft Model | This compound Dose | Docetaxel Dose | Tumor Growth Delay (TGD) - this compound | Tumor Growth Delay (TGD) - Docetaxel |
| NCI-H460 | 2.7 mg/kg | 12, 16, or 20 mg/kg | 27 days[7] | Not specified |
| NCI-H1299 | 1.7 mg/kg | Not specified | 33 days[7] | Not specified |
Melanoma and Renal Cell Carcinoma Xenografts
This compound also showed superior antitumor efficacy compared to dacarbazine in a human melanoma xenograft and irinotecan in a human renal cell carcinoma xenograft.[6]
| Xenograft Model | Cancer Type | This compound Dose | Comparator Agent | Comparator Dose | Tumor Growth Delay (TGD) - this compound | Tumor Growth Delay (TGD) - Comparator |
| LOX-IMVI | Melanoma | 2 mg/kg | Dacarbazine | 90 mg/kg | 28 days[6] | 14 days[6] |
| 786-O | Renal Cell Carcinoma | 1.7 mg/kg | Irinotecan | 60 mg/kg | 23 days[7] | Not specified |
Experimental Protocols
In Vitro Cytotoxicity Assay
Twenty-nine established human tumor cell lines were exposed to a range of concentrations of this compound for 72 hours.[6][7] Cell viability was determined using an ATP-content readout assay.[6] IC50 values, the concentration of the drug that inhibits cell growth by 50%, were then calculated.[6]
Human Tumor Xenograft Studies
Nu/nu mice were implanted subcutaneously with human tumor fragments.[7] When tumors reached approximately 200 mm³, treatment was initiated.[7] this compound was administered intravenously on alternate days, three times per week for two weeks.[7] Comparator agents were administered as follows:
-
Irinotecan: 60 mg/kg, intravenously, every fourth day for three injections.[7]
-
Docetaxel: 12, 16, or 20 mg/kg, intravenously, on alternate days for three injections.[7]
-
Dacarbazine: 90 mg/kg, intraperitoneally, once daily for five days.[7]
Tumor volumes were measured regularly, and the tumor growth delay (TGD) was calculated as the difference in the median time for the treated tumors to reach a predetermined size compared to the control group.
Conclusion
The preclinical data presented in this guide indicate that this compound is a potent antitumor agent with a broad spectrum of activity. In direct comparative studies, this compound demonstrated superior or equivalent efficacy to standard chemotherapy agents, including irinotecan, docetaxel, and dacarbazine, in various human tumor xenograft models.[6] These findings, coupled with its distinct chemical properties and mechanism of action, position this compound as a promising candidate for further clinical investigation.
References
- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
Genz-644282: A Potent Stabilizer of Topoisomerase I-DNA Cleavage Complexes
A comparative analysis of the non-camptothecin Top1 inhibitor, Genz-644282, showcasing its enhanced potency and persistent action in trapping Top1-DNA cleavage complexes, a critical mechanism for inducing cancer cell death. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against other Topoisomerase I (Top1) inhibitors, supported by experimental data and detailed protocols.
This compound is a novel, non-camptothecin inhibitor of Topoisomerase I with significant potential in antineoplastic therapy.[1] Unlike camptothecin derivatives, which have limitations such as instability of their α-hydroxylactone ring and susceptibility to drug efflux pumps, this compound demonstrates a more persistent trapping of Top1-DNA cleavage complexes and activity in camptothecin-resistant cell lines.[2][3]
Comparative Efficacy of this compound
This compound has demonstrated superior or comparable cytotoxic activity against a broad panel of human tumor cell lines when compared to traditional camptothecins like topotecan and the active metabolite of irinotecan, SN-38.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values of this compound in comparison to topotecan and SN-38 in various human cancer cell lines, as determined by colony formation assays.
| Cell Line | Histology | This compound IC90 (nM) | Topotecan IC90 (nM) | SN-38 IC90 (nM) |
| HCT-116 | Colon Carcinoma | 1.3 | 11 | 2 |
| HT-29 | Colon Carcinoma | 0.7 | 257 | 55 |
| NCI-H460 | Non-Small Cell Lung | 9.1 | 106 | 32 |
| RPMI-8226 | Multiple Myeloma | 2.1 | 11 | 21 |
| KBV-1 | Cervical Carcinoma | 1.5 | 11 | 10 |
Data compiled from studies by Houghton, P. J., et al. (2011) and Abstract C217 from the Proceedings of the 100th Annual Meeting of the American Association for Cancer Research (2009).[4]
Furthermore, in a broader in vitro panel, this compound exhibited potent cytotoxic activity with a median IC50 of 1.2 nM across 23 pediatric cancer cell lines, with a range of 0.2–21.9 nM.[4][5]
Mechanism of Action: Stabilization of Top1-DNA Cleavage Complexes
Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing a transient single-strand break. This process involves the formation of a covalent intermediate known as the Top1-DNA cleavage complex (Top1cc). Top1 inhibitors exert their cytotoxic effects by trapping these complexes, leading to DNA damage and cell death.
This compound is a potent inducer of these Top1-DNA cleavage complexes.[6] Studies have shown that it is more effective at trapping these complexes than both camptothecin and topotecan at the same concentrations.[7] A key advantage of this compound is the persistence of the induced cleavage complexes, which can last for up to 8 hours after the drug is removed, a significantly longer duration than that observed with camptothecin.[7]
Caption: Mechanism of this compound action on Top1-DNA cleavage complexes.
Experimental Protocols
Immunocomplex of Enzyme (ICE) Bioassay
The ICE bioassay is a specific, antibody-based method to detect and quantify Top1-DNA cleavage complexes in cells.
Protocol:
-
Cell Treatment: Treat adherent cells with the desired concentrations of this compound or comparator compounds (e.g., camptothecin, topotecan) for a specified duration (e.g., 30-60 minutes). A no-drug solvent control is essential.
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate genomic DNA. Historically, this involved a CsCl gradient to separate DNA from free proteins, though newer kits may offer simplified procedures.[8][9]
-
Quantification of Top1-DNA Complexes:
-
The isolated DNA, containing covalently bound Top1, is transferred to a membrane (e.g., slot blot).
-
The membrane is probed with a specific monoclonal antibody that recognizes the Top1-DNA complex.
-
The signal is detected and quantified, often normalized to the amount of DNA loaded.
-
-
Data Analysis: The amount of trapped Top1-DNA complexes is compared between different treatment groups. An "ICE Delta" (ratio of signal in drug-treated vs. untreated samples) of 3-fold or greater is typically considered a positive result.[8]
Caption: Workflow for the Immunocomplex of Enzyme (ICE) Bioassay.
Alkaline Elution Assay
This assay measures DNA single-strand breaks, which are a consequence of the trapped Top1-DNA cleavage complexes.
Protocol:
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive isotope (e.g., [¹⁴C]thymidine). Treat the cells with this compound or comparator compounds.
-
Cell Lysis on Filter: Lyse the cells on a filter membrane under alkaline conditions. The alkaline environment denatures the DNA.
-
DNA Elution: Elute the DNA from the filter using an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks; smaller DNA fragments (resulting from more breaks) elute faster.
-
Quantification: Collect fractions of the eluate over time and measure the radioactivity in each fraction.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased elution rate in drug-treated cells compared to controls indicates the presence of DNA single-strand breaks.
Conclusion
This compound represents a significant advancement in the development of Topoisomerase I inhibitors. Its ability to potently and persistently trap Top1-DNA cleavage complexes, coupled with its efficacy in camptothecin-resistant models, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for researchers to further validate and explore the unique mechanism of action of this compound and other novel Top1 inhibitors.
References
- 1. In vivo sequencing of camptothecin-induced topoisomerase I cleavage sites in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular pharmacology of the novel non-camptothecin topoisomerase I inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Genz-644282: A Comparative Guide to the In-Cell ELISA (ICE) Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has shown promising antitumor activity.[1][2][3] Like other Top1 inhibitors, its mechanism of action is presumed to involve the stabilization of the covalent Top1-DNA cleavage complex, leading to DNA strand breaks and subsequent cancer cell death.[4][5] Confirmation of this mechanism is a critical step in its preclinical and clinical development.
This guide provides a comprehensive comparison of the In-Cell ELISA (ICE) assay with other established methods for elucidating the mechanism of action of this compound. We present supporting experimental data principles, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their studies.
Comparison of Assays for Confirming this compound Mechanism of Action
The selection of an appropriate assay depends on the specific question being addressed, throughput requirements, and available resources. The ICE assay directly quantifies the formation of the Top1-DNA covalent complex, which is the primary mechanism of action for Top1 poisons like this compound.[6][7] Alternative assays typically measure downstream events, providing indirect but valuable evidence of the drug's effect.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| In-Cell ELISA (ICE) Assay | Quantifies the amount of Top1 covalently bound to genomic DNA in cells treated with an inhibitor. This is achieved by separating DNA-protein adducts from free protein and then detecting the protein of interest (Top1) via an ELISA-based method.[6][7] | Directly measures the formation of the drug-target-DNA complex, providing direct evidence of the mechanism of action. High-throughput compatible. Quantitative. | Can be technically demanding. Requires specific antibodies for the topoisomerase isoform of interest. | High |
| DNA Relaxation Assay | Measures the ability of Top1 to relax supercoiled plasmid DNA in the presence of an inhibitor. Topoisomerase poisons inhibit the re-ligation step, leading to an accumulation of nicked or linearized DNA.[8] | Simple and well-established method. Provides a qualitative or semi-quantitative measure of Top1 inhibition. | In vitro assay that does not fully recapitulate the cellular environment. Does not directly measure the covalent complex. | Low to Medium |
| DNA Cleavage Assay | Detects the formation of drug-induced Top1-DNA cleavage complexes using a radiolabeled DNA substrate. The stabilized complexes are visualized as specific cleavage bands on a denaturing polyacrylamide gel.[9] | Highly sensitive and provides information on the sequence specificity of cleavage. Directly demonstrates the stabilization of the cleavage complex. | Requires handling of radioactivity. Labor-intensive and low-throughput. | Low |
| γH2AX Immunofluorescence Assay | Detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks that form as a consequence of replication fork collision with the stabilized Top1-DNA complexes.[4] | In-cell assay that visualizes a key downstream consequence of Top1 inhibition. Can be quantitative with appropriate imaging software. | Indirect measure of the primary mechanism. DNA damage can be induced by other mechanisms. | Medium to High |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage. | Sensitive detection of DNA damage at the single-cell level. Can distinguish between single and double-strand breaks. | Does not directly identify the cause of DNA damage. Can be variable between experiments. | Medium |
Experimental Protocols
In-Cell ELISA (ICE) Assay Protocol
This protocol is adapted from established methods for the in vivo determination of topoisomerase covalent complexes.[6][7]
Materials:
-
Tissue culture plates (96-well)
-
Cell culture medium
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing sarkosyl)
-
Cesium chloride (CsCl) gradient solutions
-
Ultracentrifuge and tubes
-
Slot blot apparatus or 96-well plates for DNA immobilization
-
Primary antibody against Topoisomerase I
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Plate reader or imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or control compounds for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells directly in the wells with a lysis buffer containing a strong detergent (e.g., sarkosyl) to release cellular contents.
-
Cesium Chloride Gradient Centrifugation: Layer the cell lysate onto a pre-formed CsCl gradient. Centrifuge at high speed to separate the dense DNA (and covalently bound proteins) from the less dense free proteins.
-
DNA-Protein Complex Isolation: Carefully collect the DNA-containing fractions from the gradient.
-
Immobilization: Immobilize the purified DNA onto a slot blot membrane or a high-binding 96-well plate.
-
Immunodetection:
-
Block the membrane or plate to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for Topoisomerase I.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate.
-
-
Quantification: Measure the signal using a plate reader or imaging system. The signal intensity is proportional to the amount of Top1 covalently bound to the DNA.
DNA Relaxation Assay Protocol
This protocol is based on standard methods for assessing topoisomerase I activity.[8]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound and other test compounds
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the desired concentration of this compound or control compound.
-
Enzyme Addition: Add purified Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution and incubating further to digest the protein.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Top1 inhibition, the experimental workflow of the ICE assay, and a logical comparison of the assays.
Caption: this compound mechanism of action.
Caption: ICE assay experimental workflow.
Caption: Logical relationships of assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Detecting Genz-644282-Induced DNA Damage: A Comparative Guide to Alkaline Elution and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate measurement of DNA damage is crucial in evaluating the efficacy and mechanism of action of novel anti-cancer agents. Genz-644282, a non-camptothecin topoisomerase I inhibitor, induces cytotoxic DNA double-strand breaks (DSBs) by trapping topoisomerase I-DNA cleavage complexes. This guide provides a comprehensive comparison of the alkaline elution assay and alternative methods for quantifying DNA breaks induced by this compound, supported by experimental data and detailed protocols.
Comparison of Key Methodologies
The selection of an appropriate assay for detecting DNA damage depends on several factors, including the specific type of DNA lesion, the sensitivity required, and the experimental context. Here, we compare the alkaline elution assay with two widely used alternatives: the comet assay and γH2AX immunofluorescence.
| Feature | Alkaline Elution Assay | Comet Assay (Single Cell Gel Electrophoresis) | γH2AX Immunofluorescence |
| Principle | Measures the rate of elution of single-stranded DNA from a filter under alkaline conditions. The rate is proportional to the number of DNA strand breaks.[1][2][3] | Visualizes DNA damage in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The tail length and intensity correlate with the extent of DNA damage.[4][5][6] | Detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Foci of γH2AX form at the sites of DSBs and can be visualized and quantified using microscopy. |
| Type of Damage Detected | Primarily single-strand breaks (SSBs) and alkali-labile sites. Can be adapted to measure double-strand breaks (DSBs) and DNA crosslinks.[7][8] | SSBs, DSBs, and alkali-labile sites under alkaline conditions. DSBs are detected under neutral conditions.[4][9][10] | Specifically detects DNA double-strand breaks (DSBs). |
| Sensitivity | High sensitivity for detecting low levels of DNA strand breaks.[1] | Very high sensitivity; can detect DNA damage at the level of a single cell.[4][6] | High sensitivity for detecting DSBs; a single focus can represent one DSB. |
| Throughput | Relatively low throughput, as samples are processed individually. | High throughput is possible with automated scoring systems. | High throughput can be achieved with automated microscopy and image analysis software. |
| Quantitative Nature | Provides quantitative data on the frequency of DNA breaks. | Provides quantitative data on DNA damage per cell (e.g., tail moment, percent DNA in tail).[9] | Provides quantitative data on the number of DSBs per cell (foci per nucleus). |
| Advantages | - Well-established and sensitive method. - Can differentiate between different types of DNA damage with modifications to the protocol. | - Simple, rapid, and visually intuitive. - Requires a small number of cells. - Versatile for detecting various types of DNA damage.[4][11] | - Specific for DSBs, the most cytotoxic lesion induced by topoisomerase I inhibitors. - Allows for in situ analysis of DNA damage within the nuclear context. |
| Disadvantages | - Technically demanding and can be variable if not performed carefully.[1] - Requires radiolabeling of DNA in some protocols. | - The interpretation of results can be influenced by factors such as cell cycle stage and apoptosis. | - Indirectly measures DNA breaks by detecting a cellular response. - Foci formation and resolution are dynamic processes. |
Experimental Protocols
Alkaline Elution Assay Protocol
This protocol is a generalized procedure for detecting DNA single-strand breaks.
Materials:
-
Cells treated with this compound and control cells.
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0).
-
Washing solution (e.g., 0.02 M EDTA, pH 10.0).
-
Eluting solution (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1).
-
Polyvinylchloride or polycarbonate filters (2 µm pore size).
-
Scintillation counter and vials.
-
Fraction collector.
Procedure:
-
Cell Labeling: Pre-label cellular DNA with a radioactive precursor (e.g., [³H]-thymidine) for one to two cell cycles.
-
Cell Treatment: Treat cells with this compound at desired concentrations and for specific durations.
-
Cell Lysis: After treatment, aspirate the medium, wash the cells with ice-cold PBS, and lyse them on the filter with the lysis solution. This step removes cellular proteins and RNA, leaving the DNA on the filter.
-
Washing: Wash the DNA on the filter with the washing solution to remove any remaining cellular debris.
-
Alkaline Elution: Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate. The alkaline pH denatures the DNA, and the single-stranded fragments elute from the filter at a rate proportional to their size (and thus, the number of breaks).
-
Fraction Collection: Collect the eluted DNA in fractions over a period of several hours.
-
Quantification: Determine the amount of DNA in each fraction, on the filter, and in the initial lysate using a scintillation counter.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. The slope of the elution curve is proportional to the number of DNA single-strand breaks.
Diagram of the Alkaline Elution Assay Workflow:
Caption: Workflow of the Alkaline Elution Assay.
Comet Assay (Alkaline) Protocol
This protocol outlines the steps for the alkaline comet assay to detect single- and double-strand DNA breaks.[4][5][6]
Materials:
-
Treated and control cells.
-
Low melting point agarose.
-
Normal melting point agarose.
-
Microscope slides.
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green, propidium iodide).
-
Fluorescence microscope with appropriate filters.
-
Comet scoring software.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at an appropriate concentration.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Embedding Cells: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides. Cover with a coverslip and allow the agarose to solidify on ice.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. The negatively charged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and capture images. Analyze the images using comet scoring software to quantify the amount of DNA in the tail.[9]
γH2AX Immunofluorescence Protocol
This protocol describes the detection of γH2AX foci in cells treated with this compound.
Materials:
-
Treated and control cells grown on coverslips.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody (anti-γH2AX).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to count the number of γH2AX foci per nucleus.
This compound Signaling Pathway Leading to DNA Damage
This compound, as a topoisomerase I inhibitor, functions by trapping the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this trapped complex, the single-strand break is converted into a cytotoxic double-strand break, which triggers a DNA damage response, including the phosphorylation of H2AX.
Diagram of this compound-Induced DNA Damage Pathway:
Caption: this compound Mechanism of Action.
Conclusion
The alkaline elution assay is a powerful and sensitive method for quantifying DNA strand breaks and has been instrumental in the study of DNA damaging agents. However, for the specific assessment of this compound-induced DNA damage, the comet assay and γH2AX immunofluorescence offer compelling advantages in terms of throughput, specificity for DSBs (in the case of γH2AX), and the ability to analyze damage at the single-cell level. The choice of assay should be guided by the specific research question, available resources, and the desired balance between sensitivity, throughput, and the type of DNA damage to be detected. For a comprehensive understanding of this compound's effects, a combination of these assays may be the most robust approach.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. crpr-su.se [crpr-su.se]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Genz-644282 and Dacarbazine in Melanoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel topoisomerase I inhibitor, Genz-644282, and the established alkylating agent, dacarbazine, for the treatment of melanoma. This analysis is based on available preclinical and clinical data and aims to objectively present their performance, mechanisms of action, and experimental backing.
Executive Summary
This compound, a novel non-camptothecin topoisomerase I inhibitor, has demonstrated promising preclinical activity against melanoma, showing superior tumor growth delay compared to dacarbazine in xenograft models. While dacarbazine has been a long-standing chemotherapy option for metastatic melanoma, its efficacy is limited, with modest response rates. This compound represents a potential advancement through a distinct mechanism of action, although clinical data remains limited. This guide synthesizes the current evidence to facilitate a comprehensive understanding of both agents.
Data Presentation
Table 1: Preclinical Efficacy of this compound vs. Dacarbazine in a Human Melanoma Xenograft Model (LOX-IMVI)
| Treatment Agent | Dosage | Administration Schedule | Tumor Growth Delay (TGD) |
| This compound | 2 mg/kg | Intravenously, every other day for 2 weeks | 28 days |
| Dacarbazine | 90 mg/kg | Intravenously, every other day for 2 weeks | 14 days |
Source: Kurtzberg et al., 2011
Table 2: Clinical Efficacy of Dacarbazine in Metastatic Melanoma (Pivotal Trials)
| Study | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Middleton et al., 2000 | Dacarbazine | 100 (eligible) | 17.3% (DTIC/IFN arm) | Not Reported | 199 days (approx. 6.5 months) |
| Robert et al., 2011 | Dacarbazine | 252 | 13.9% | 2.2 months | 9.1 months |
| Maio et al., 2015 | Dacarbazine + Placebo | 252 | Not the primary endpoint | Not the primary endpoint | 9.1 months |
Table 3: Common Adverse Events of Dacarbazine (Grade 3/4)
| Adverse Event | Frequency |
| Nausea and Vomiting | High |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Common |
| Anorexia | >90% |
| Flu-like symptoms | <10% |
| Hepatotoxicity | Rare, but can be severe |
Note: No clinical data on the adverse events of this compound in melanoma patients is publicly available.
Mechanisms of Action
This compound: Topoisomerase I Inhibition
This compound is a potent, non-camptothecin inhibitor of topoisomerase I (Top1). Top1 is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between Top1 and DNA (the "cleavable complex"). This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, it results in irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[1][2][3][4][5]
Dacarbazine: DNA Alkylation
Dacarbazine is a non-cell cycle-specific alkylating agent. It is a prodrug that is metabolically activated in the liver, primarily by cytochrome P450 enzymes, to its active form, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC then releases a methyldiazonium ion, which is a reactive electrophile. This ion transfers a methyl group to nucleophilic sites on DNA bases, particularly the O6 and N7 positions of guanine. This alkylation of DNA leads to base mispairing, DNA cross-linking, and the formation of DNA adducts. These structural distortions in the DNA helix inhibit DNA replication and transcription, ultimately inducing cytotoxicity and apoptosis in rapidly dividing cancer cells.[6][7][8][9]
Experimental Protocols
Preclinical Xenograft Study (this compound vs. Dacarbazine)
Objective: To compare the in vivo antitumor activity of this compound and dacarbazine in a human melanoma xenograft model.
Model: Human LOX-IMVI melanoma cells were implanted subcutaneously into nude mice.
Treatment:
-
This compound: Administered intravenously at a dose of 2 mg/kg on alternate days for two weeks.
-
Dacarbazine: Administered intravenously at a dose of 90 mg/kg on the same schedule as this compound.
-
Control: Vehicle-treated group.
Endpoint: Tumor growth was monitored, and the primary endpoint was tumor growth delay (TGD), defined as the difference in the time for the tumors in the treated group to reach a predetermined size compared to the control group.
This protocol is based on the description in Kurtzberg et al., Clinical Cancer Research, 2011.
Pivotal Clinical Trial of Dacarbazine (Example: Middleton et al., 2000)
Objective: To compare the efficacy and safety of dacarbazine and interferon-alpha (DTIC/IFN) with a combination chemotherapy regimen (dacarbazine, BCNU, cisplatin, and tamoxifen - DBCT) in patients with advanced melanoma.
Patient Population: Patients with histologically confirmed advanced melanoma.
Treatment Arms:
-
DTIC/IFN Arm: Dacarbazine administered intravenously.
-
DBCT Arm: Combination of dacarbazine, BCNU, cisplatin, and tamoxifen.
Endpoints:
-
Primary: Response rate, overall survival, and 1-year survival.
-
Secondary: Treatment toxicity and time spent in the hospital.
Statistical Analysis: The trial was designed to detect a 25% absolute difference in response rate or 1-year survival with 80% power.
This represents a typical design for a Phase III clinical trial evaluating dacarbazine in metastatic melanoma.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of dacarbazine.
Caption: Preclinical xenograft experimental workflow.
Conclusion
This compound demonstrates significant preclinical promise in melanoma models, exhibiting superior antitumor activity compared to dacarbazine. Its distinct mechanism of action as a topoisomerase I inhibitor offers a potential new therapeutic avenue for melanoma. However, the lack of clinical data for this compound necessitates a cautious interpretation of its potential. Dacarbazine, while having a long history of use, shows limited efficacy and is associated with notable toxicities. The future of melanoma treatment is evolving towards targeted therapies and immunotherapies. Should this compound progress through clinical trials and demonstrate a favorable safety and efficacy profile, it could represent a valuable addition to the therapeutic armamentarium against melanoma. Further clinical investigation is imperative to ascertain the true clinical utility of this compound in this patient population.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 7. Sensitization of melanoma cells to alkylating agent-induced DNA damage and cell death via orchestrating oxidative stress and IKKβ inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Killing and mutagenic actions of dacarbazine, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Genz-644282: A Head-to-Head Comparison with Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Genz-644282, a novel non-camptothecin topoisomerase I (Top1) inhibitor, with other established Top1 inhibitors, primarily the camptothecin derivatives topotecan and irinotecan. The information is based on available preclinical data to assist in evaluating its potential in oncology research and development.
Executive Summary
This compound is a potent Top1 poison that has demonstrated significant antitumor activity in a range of preclinical models.[1] Unlike the clinically approved camptothecins, topotecan and irinotecan, this compound belongs to a different chemical class and shows promise in overcoming some of the limitations associated with camptothecin derivatives, such as chemical instability and susceptibility to certain drug resistance mechanisms.[2][3] Preclinical studies indicate that this compound has potent cytotoxic activity and is highly effective in vivo, inducing complete responses in several solid tumor models.[1][4]
Mechanism of Action
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[5] Top1 inhibitors, often referred to as "poisons," trap the enzyme-DNA covalent complex, known as the cleavable complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When a replication fork collides with this trapped complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[6] this compound, like other Top1 inhibitors, functions by trapping this Top1-DNA cleavage complex.[2] Notably, it has been shown to be effective against camptothecin-resistant cell lines with mutations in the TOP1 gene, suggesting a distinct interaction with the enzyme-DNA complex.[6]
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a panel of human tumor cell lines.
| Compound | Median IC50 (nM) | Cell Lines |
| This compound | 1.2 (range 0.2–21.9) | Pediatric Preclinical Testing Program (PPTP) in vitro panel |
Data sourced from multiple studies.[1][4]
Head-to-Head In Vivo Efficacy
In vivo studies using human tumor xenograft models in mice have shown this compound to be highly active, often exceeding the efficacy of other Top1 inhibitors.
Activity in Solid Tumor Xenografts[1][4]
| Treatment Group | Dose | Schedule | Tumor Models | Outcome |
| This compound | 4 mg/kg (MTD) | 3 times/week for 2 weeks | 6 evaluable solid tumor models | Maintained Complete Response (MCR) in 6/6 models |
| This compound | 2 mg/kg | 3 times/week for 2 weeks | 3 topotecan-insensitive models | Complete Response (CR) or MCR in 3/3 models |
| This compound | 2 mg/kg | 3 times/week for 2 weeks | 17 solid tumor models | Objective regressions in 7/17 models (41%) |
| This compound | 1 mg/kg | 3 times/week for 2 weeks | Not specified | No objective responses |
Direct Comparison with Irinotecan in Specific Xenograft Models[7]
| Tumor Model | Compound | Dose | Tumor Growth Delay (TGD) |
| 786-O Renal Cell Carcinoma | This compound | 1.7 mg/kg | 23 days |
| Irinotecan | 60 mg/kg | 16 days | |
| HCT-116 Colon Carcinoma | This compound | 1.36 mg/kg | Superior or equal to Irinotecan |
| Irinotecan | 60 mg/kg | - |
Overcoming Drug Resistance
A significant advantage of this compound is its ability to circumvent some common mechanisms of resistance to camptothecins.
-
TOP1 Mutations: this compound has shown effectiveness against cell lines with camptothecin-resistant TOP1 mutations (e.g., N722S).[6]
-
Drug Efflux Pumps: Unlike topotecan and SN-38 (the active metabolite of irinotecan), this compound is not a substrate for the multidrug resistance protein 1 (MDR1) and breast cancer resistance protein (BCRP) efflux pumps.[7]
Experimental Protocols
Below are the generalized methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted in culture media.[1]
-
Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with a range of concentrations of the Top1 inhibitors.
-
Incubation: The treated cells are incubated for a standard period, typically 72 hours.[8]
-
Viability Assessment: Cell viability is measured using assays such as MTS or resazurin.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against drug concentration.
In Vivo Human Tumor Xenograft Studies
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.[8]
-
Tumor Implantation: Human tumor fragments or cells are implanted subcutaneously.[8]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 200 mm³), treatment is initiated.[8]
-
Drug Formulation and Administration: this compound for in vivo studies is dissolved in sterile water and diluted in sterile saline, administered intraperitoneally (i.p.) or intravenously (i.v.).[1][8] The dosing schedule in the cited studies was often three times a week for two weeks.[1][4]
-
Efficacy Endpoints: Antitumor activity is assessed by measuring tumor volumes over time. Key endpoints include tumor growth delay (TGD), complete response (CR), and maintained complete response (MCR).[1][8]
Conclusion
This compound is a promising novel, non-camptothecin Top1 inhibitor with potent in vitro and in vivo antitumor activity.[1][4][7] Head-to-head preclinical data suggest it may have a superior or equivalent efficacy profile compared to established camptothecins like irinotecan and topotecan in certain tumor models.[1][8] Its ability to overcome key resistance mechanisms further highlights its potential as a valuable agent in cancer therapy.[6][7] Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Validating the Persistence of Genz-644282-Induced DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Genz-644282, a novel non-camptothecin topoisomerase I (Top1) inhibitor, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the stabilization of Top1-DNA cleavage complexes (Top1cc), leading to DNA double-strand breaks (DSBs) and subsequent cell death. A key characteristic that distinguishes this compound from other Top1 inhibitors, such as camptothecin and its derivatives, is the prolonged persistence of the DNA damage it induces. This guide provides a comparative analysis of the persistence of this compound-induced DNA damage against other Top1 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of DNA Damage Persistence
The persistence of DNA damage is a critical factor in determining the efficacy of a genotoxic cancer therapy. Prolonged DNA damage can overwhelm cellular repair mechanisms, leading to sustained cell cycle arrest and apoptosis. Key assays to evaluate the persistence of DNA damage include the detection of phosphorylated histone H2AX (γH2AX), a marker for DSBs, and Pulsed-Field Gel Electrophoresis (PFGE), which directly measures DNA fragmentation.
γH2AX Foci Persistence
The formation of γH2AX foci at the sites of DSBs is a sensitive indicator of DNA damage. The persistence of these foci after the removal of the damaging agent reflects the cell's ability to repair the lesions.
A comparative study in HCT116 human colon cancer cells demonstrated the superior persistence of γH2AX foci induced by this compound compared to camptothecin. Cells were treated with 1 µM of each compound for 1 hour, after which the drug was removed, and the percentage of γH2AX-positive cells was monitored over time.
| Treatment (1 µM for 1h) | % γH2AX Positive Cells (24h after drug removal) |
| This compound | ~55% |
| Camptothecin | ~15% |
| Untreated Control | <5% |
Data extrapolated from Cui, J. et al. (2011). Molecular and Cellular Pharmacology of the Novel Noncamptothecin Topoisomerase I Inhibitor this compound. Molecular Cancer Therapeutics, 10(8), 1490–1499.
These results clearly indicate that a significantly higher proportion of cells treated with this compound retain DNA damage 24 hours after treatment cessation compared to cells treated with camptothecin.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a technique used to separate large DNA molecules and can be employed to quantify the extent of DNA fragmentation resulting from DSBs.
In a study by Nagasawa et al. (2022), the accumulation of broken DNA in MRC5 human lung fibroblasts was assessed by PFGE after a 24-hour treatment with this compound or camptothecin.
| Treatment (1 µM for 24h) | % Broken DNA / Total DNA |
| This compound | ~40% |
| Camptothecin | ~25% |
| Untreated Control | <5% |
Data extrapolated from Nagasawa, H. et al. (2022). Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition. Communications Biology, 5(1), 982.
This data further supports the finding that this compound is a more potent inducer of persistent DNA double-strand breaks compared to camptothecin.
Signaling Pathways and Experimental Workflows
The induction of persistent DNA damage by this compound triggers a cascade of cellular responses. The following diagrams illustrate the signaling pathway leading to cell death and the general experimental workflow for assessing DNA damage persistence.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing DNA damage persistence.
Experimental Protocols
γH2AX Immunofluorescence Staining
This protocol describes the detection of γH2AX foci in cultured cells following treatment with a DNA damaging agent.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound and/or alternative Top1 inhibitors
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or alternative compounds for the specified duration.
-
Remove the drug-containing medium and wash the cells twice with PBS.
-
Add fresh, drug-free medium and incubate for the desired time points (e.g., 0, 6, 12, 24 hours) to assess persistence.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of γH2AX-positive cells and/or the number of foci per cell using image analysis software.
In-Vivo Complex of Enzyme (ICE) Assay
The ICE assay is designed to detect and quantify covalent Top1-DNA complexes (Top1cc) in cells. A detailed protocol can be found in the publication by Nagasawa et al. (2022). The general principle involves the rapid lysis of cells under conditions that preserve the covalent bond between Top1 and DNA. The genomic DNA, along with covalently bound Top1, is then purified and the amount of trapped Top1 is quantified by immunoblotting.
General Steps:
-
Treat cultured cells with this compound or comparator compounds.
-
Lyse the cells in a detergent-containing buffer that denatures most proteins but preserves the covalent Top1-DNA linkage.
-
Layer the cell lysate onto a cesium chloride (CsCl) step gradient.
-
Centrifuge at high speed to separate the dense DNA-protein complexes from free proteins.
-
Isolate the DNA-containing fraction.
-
Detect the amount of Top1 covalently bound to the DNA by slot blotting or dot blotting followed by immunoblotting with a Top1-specific antibody.
This guide provides a framework for understanding and experimentally validating the persistent DNA damage induced by this compound. The provided data and protocols offer a starting point for researchers to compare its efficacy against other Top1 inhibitors and to further investigate its mechanism of action.
Safety Operating Guide
Navigating the Safe Disposal of Genz-644282: A Procedural Guide
For researchers, scientists, and drug development professionals handling Genz-644282, a potent topoisomerase I inhibitor, adherence to proper disposal procedures is paramount to ensuring laboratory safety and environmental protection. While the toxicological properties of this research chemical have not been fully elucidated, it should be considered hazardous, necessitating meticulous waste management.[1]
Immediate Safety and Handling
Before commencing any procedure that involves this compound, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and appropriate safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should occur within a chemical fume hood to prevent inhalation.
Key Handling Precautions:
-
Avoid all direct contact with the eyes, skin, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Ensure thorough washing of hands and exposed skin after handling.[1]
-
In the event of thermal decomposition, be aware that toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrochloric acid (HCl), and nitrogen oxides may be emitted.
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound and its associated waste must be conducted in compliance with all federal, state, and local regulations for hazardous waste. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Empty containers, which should be treated as the product itself.
These waste streams should be collected in separate, clearly labeled, and sealed containers. Do not mix with other waste types.
Step 2: Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: this compound.
-
The CAS Registry Number: 529488-28-6.[1]
-
An indication of the major hazards (e.g., "Toxic").
-
The accumulation start date.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 4: Scheduling a Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Step 5: Documentation
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.
Accidental Release Measures
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment.
-
Contain the Spill:
-
For solid spills , carefully vacuum or sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
For liquid spills , absorb the solution with an inert, non-combustible absorbent material.
-
-
Decontaminate: After the spill has been cleaned up, decontaminate the area and any equipment used with alcohol and ventilate the space.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key physical and solubility properties of this compound.
| Property | Value |
| Appearance | Crystalline solid |
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| Storage Temperature | -20°C |
| Solubility in Ethanol | ~0.2 mg/mL |
| Solubility in DMSO | ~0.5 mg/mL |
| Solubility in DMF | ~0.5 mg/mL |
| Aqueous Solubility | Sparingly soluble; ~0.04 mg/mL in a 1:20 DMSO:PBS (pH 7.2) solution |
Data sourced from Cayman Chemical product information sheet.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling Genz-644282
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Genz-644282, a potent, non-camptothecin topoisomerase I inhibitor.[1] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. Given its mechanism of action, this compound should be handled as a cytotoxic compound.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to cytotoxic agents like this compound. All personnel must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the compound in powdered form outside of a containment system. | Prevents inhalation of airborne particles of the cytotoxic agent. |
Operational Plan: Handling and Preparation
All handling of this compound should be performed in a designated and clearly labeled area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize the risk of exposure.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary materials, including PPE, spill kits, and designated waste disposal containers, are readily accessible.
-
Labeling : Clearly label all containers with the compound name, concentration, and appropriate hazard symbols.
-
Transport : When moving the compound, even over short distances, use a sealed, leak-proof secondary container.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container immediately after use.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Sharps : Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[2]
-
Solid Waste : All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be placed in clearly labeled, leak-proof purple bags or containers designated for cytotoxic waste.[2]
-
Liquid Waste : Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Final Disposal : All cytotoxic waste must be disposed of through high-temperature incineration.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of cytotoxic waste containers.
Emergency Procedures
Spill Management:
In the event of a spill, immediate action is required to contain and decontaminate the affected area.
-
Evacuate and Secure : Alert others in the vicinity and evacuate non-essential personnel. Secure the area to prevent entry.
-
Don Appropriate PPE : Before attempting to clean the spill, don the full recommended PPE, including respiratory protection if the spill involves a powder.
-
Containment :
-
Liquids : Cover the spill with an absorbent material from a chemotherapy spill kit, working from the outside in.
-
Powders : Carefully cover the spill with damp absorbent material to avoid generating airborne dust.
-
-
Cleanup : Using the materials in a cytotoxic spill kit, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination : Decontaminate the area with an appropriate cleaning agent, followed by a thorough rinse with water.
-
Reporting : Report the spill to your institution's EHS department.
Accidental Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move to fresh air immediately. Seek medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols
Detailed experimental protocols for in vitro and in vivo studies using this compound can be found in the cited literature. For instance, in vitro cytotoxicity assays often involve incubating cell lines with a range of this compound concentrations (e.g., 0.1 nM to 1 μM) for a specified period, followed by a cell viability assay. For in vivo studies in mouse xenograft models, this compound has been administered intravenously at doses ranging from 1 to 4 mg/kg.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
